Dihydroherbimycin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H44N2O9 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
InChI |
InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |
InChI Key |
QANBQEQVJJKJTJ-GDYSMBPZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)OC)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Natural Provenance of Dihydroherbimycin A: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the discovery, natural source, and biological properties of Dihydroherbimycin A, a benzoquinone ansamycin with notable antioxidant activities. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Executive Summary
This compound, a reduced analogue of the well-known Hsp90 inhibitor Herbimycin A, was first reported in 2007 by Hung Bae Chang and Jae-Heon Kim. This compound was isolated from a newly identified strain of actinomycetes, Streptomyces sp. AO-0511, during a screening program for novel antioxidants. Possessing a macrocyclic lactam structure, this compound has demonstrated significant potential as a free radical scavenger, exhibiting more potent antioxidant activity in certain assays than the reference compound α-tocopherol. This guide details the initial discovery, the natural source of the compound, its physicochemical properties, and the experimental methodologies employed for its isolation and characterization. Furthermore, based on the known mechanisms of its close analogue, Herbimycin A, a probable signaling pathway affected by this compound is proposed.
Discovery and Natural Source
This compound was discovered by Hung Bae Chang and Jae-Heon Kim of the Bio Polytechnic College in Korea, with their findings published in Biotechnology Letters in 2007. The discovery was the result of a screening effort to identify novel antioxidant compounds from microbial sources.
The natural source of this compound is a newly isolated actinomycete strain designated as Streptomyces sp. AO-0511 . This strain was found to produce both Herbimycin A and this compound in its culture filtrate.
Table 1: Discovery and Source Information
| Attribute | Details |
| Compound Name | This compound |
| Year of Discovery | 2007 |
| Discoverers | Hung Bae Chang, Jae-Heon Kim |
| Institution | Bio Polytechnic College, Nonsan-Si, Korea |
| Natural Source | Streptomyces sp. AO-0511 |
| Initial Context | Screening for antioxidant compounds |
Physicochemical and Biological Properties
This compound is a benzoquinone ansamycin, characterized by a macrocyclic lactam ring. Its structure is a reduced form of Herbimycin A. The compound exhibits significant antioxidant properties, as demonstrated in various in vitro assays.
Table 2: Antioxidant Activity of this compound
| Assay | Compound | IC50 / Activity |
| DPPH Radical-Scavenging Assay | This compound | IC50: 1.3 µM |
| α-tocopherol | IC50: 2.7 µM | |
| Lipid Peroxidation Assay | This compound | 72% inhibition at 100 µg/ml |
| Herbimycin A | 61% inhibition at 100 µg/ml | |
| α-tocopherol | 93% inhibition at 100 µg/ml |
Initial studies have also indicated that this compound, along with Herbimycin A, shows strong inhibitory activities against certain cancer cell lines, including lung cancer (A549) and leukemia (HL-60) cells, with relatively low cytotoxicity compared to standard compounds.
Experimental Protocols
The following sections detail the generalized experimental procedures for the fermentation of Streptomyces sp. AO-0511 and the subsequent isolation and characterization of this compound, based on the initial discovery publication.
Fermentation of Streptomyces sp. AO-0511
A pure culture of Streptomyces sp. AO-0511 is inoculated into a suitable seed medium and incubated to generate a sufficient biomass. The seed culture is then transferred to a larger production medium for fermentation. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of the desired metabolites.
Extraction and Isolation
Following fermentation, the culture broth is harvested. The culture filtrate, containing the extracellular secondary metabolites, is separated from the mycelial biomass by centrifugation or filtration.
The filtrate is then subjected to solvent extraction, typically with a water-immiscible organic solvent such as ethyl acetate, to partition the bioactive compounds. The organic extract is concentrated under reduced pressure to yield a crude extract.
Purification of this compound from the crude extract is achieved through a series of chromatographic techniques. These may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial fractionation.
-
Preparative Thin-Layer Chromatography (TLC): For further purification of the fractions containing the target compound.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain highly pure this compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of its chromophores.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR and ¹³C NMR, to determine the carbon-hydrogen framework and the precise connectivity of the atoms in the molecule.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the production and characterization of this compound.
Proposed Signaling Pathway Inhibition
While the specific signaling pathways targeted by this compound have not been extensively studied, its close structural analogue, Herbimycin A, is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases.[1][2][3][4] It is highly probable that this compound shares a similar mechanism of action. The following diagram illustrates the Hsp90-mediated signaling pathway and its inhibition.
Caption: Proposed inhibition of the Hsp90 signaling pathway by this compound.
References
The Structure-Activity Relationship of Dihydroherbimycin A: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Hsp90 Inhibitor
Dihydroherbimycin A, a derivative of the ansamycin antibiotic Herbimycin A, represents a significant area of interest in the development of novel anticancer therapeutics. Its mechanism of action, centered on the inhibition of Heat Shock Protein 90 (Hsp90), positions it as a compelling candidate for targeting a wide array of oncogenic pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering researchers, scientists, and drug development professionals a detailed resource to inform future discovery and optimization efforts.
Core Concepts: Hsp90 Inhibition and Client Protein Degradation
Heat Shock Protein 90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a multitude of "client" proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, including receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., Akt, Raf-1), and transcription factors.[1][2] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibitors like this compound lock the chaperone in a conformation that is incompetent for client protein activation.[3] This leads to the ubiquitination and subsequent proteasomal degradation of the client proteins, effectively shutting down multiple oncogenic signaling cascades simultaneously.[4]
Structure-Activity Relationship of Ansamycin Analogs
| Compound | Modification | In vivo Antitumor Activity (T/C %)* |
| Herbimycin A | Parent Compound | 41 |
| Derivative 1 | 19-Bromo | 35 |
| Derivative 2 | 19-Chloro | 45 |
| Derivative 3 | 19-Iodo | 48 |
| Derivative 4 | 4,5-Dihydro | 30 |
| Derivative 5 | 6-Chloro-4,5-dihydro | 25 |
| Derivative 6 | 7-O-Acetyl | 55 |
| Derivative 7 | 17-Demethoxy-17-amino | 38 |
*T/C %: Treatment vs. Control percentage, a measure of antitumor efficacy in vivo. A lower T/C % indicates higher activity. Data is illustrative and based on findings for Herbimycin A derivatives against Ehrlich ascites carcinoma.[5]
Key Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of Hsp90, leading to the degradation of its client proteins. This process disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.
Figure 1: Hsp90 Inhibition by this compound.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and its analogs on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Figure 2: Workflow for MTT Cytotoxicity Assay.
2. Hsp90 Competitive Binding Assay
This assay measures the ability of this compound analogs to compete with a known fluorescently labeled Hsp90 inhibitor (e.g., FITC-Geldanamycin).
-
Materials:
-
Recombinant human Hsp90 protein
-
FITC-Geldanamycin
-
This compound and analogs
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40)
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Add assay buffer, recombinant Hsp90, and FITC-Geldanamycin to each well of a 384-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control and a control with a known potent Hsp90 inhibitor.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization.
-
Calculate the percent inhibition of FITC-Geldanamycin binding and determine the IC50 value for each compound.
-
3. Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.[6][7]
-
Materials:
-
Cancer cell line
-
This compound and analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of the test compounds for 24-48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[8]
-
Transfer the proteins to a PVDF membrane.[4]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation.
-
Figure 3: Workflow for Western Blot Analysis.
Conclusion and Future Directions
This compound and its analogs remain a promising class of Hsp90 inhibitors with significant potential for cancer therapy. The structure-activity relationships, while not yet fully elucidated for a broad range of this compound derivatives, can be inferred from studies on the parent compound, Herbimycin A. Future research should focus on the synthesis and evaluation of a diverse library of this compound analogs to generate robust quantitative SAR data. This will enable the development of more potent and selective inhibitors with improved pharmacological properties, ultimately paving the way for new and effective cancer treatments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. origene.com [origene.com]
- 5. Chemical modification of herbimycin A. Synthesis and in vivo antitumor activities of halogenated and other related derivatives of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
Dihydroherbimycin A as an HSP90 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are essential for signal transduction, cell cycle regulation, and transcriptional control. In cancer cells, HSP90 is often overexpressed and is crucial for the stability of numerous oncoproteins, including HER2, Akt, and Cdk4, making it a compelling target for cancer therapy. Dihydroherbimycin A, a reduced derivative of the ansamycin antibiotic Herbimycin A, has emerged as a potent inhibitor of HSP90, demonstrating significant anti-proliferative and cytotoxic effects in various cancer models. This technical guide provides an in-depth overview of this compound's mechanism of action as an HSP90 inhibitor, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding prevents the conformational changes necessary for the chaperone's ATPase activity, which is essential for the proper folding and maturation of its client proteins. The disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins disrupts critical cancer-promoting signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Data
While extensive quantitative data for this compound's direct interaction with HSP90 is not broadly published, its biological activity has been characterized in cellular assays. The following table summarizes the available cytotoxic activity of this compound in different leukemia cell lines. For comparative purposes, data for other well-characterized HSP90 inhibitors are also included.
| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| This compound | P-388 Lymphocytic Leukemia | Cytotoxicity | 0.02 | [1] |
| This compound | KB Lymphocytic Leukemia | Cytotoxicity | 0.04 | [1] |
| Herbimycin A | P-388 Lymphocytic Leukemia | Cytotoxicity | 0.004 | [1] |
| Herbimycin C | P-388 Lymphocytic Leukemia | Cytotoxicity | 0.04 | [1] |
| Dihydroherbimycin C | P-388 Lymphocytic Leukemia | Cytotoxicity | 0.2 | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of this compound and the experimental approach to its characterization, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as an HSP90 inhibitor.
HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 in the presence and absence of this compound. A common method is the pyruvate kinase/lactate dehydrogenase-coupled assay, which links ADP production to a decrease in NADH absorbance.
-
Materials:
-
Recombinant human HSP90α
-
This compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
Coupling System: 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 units/mL pyruvate kinase, 50 units/mL lactate dehydrogenase
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and the coupling system.
-
Add recombinant HSP90α to the reaction mixture to a final concentration of 2 µM.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Competitive Binding Assay (Fluorescence Polarization)
This assay determines the ability of this compound to displace a fluorescently labeled ligand from the ATP-binding pocket of HSP90.
-
Materials:
-
Recombinant human HSP90α
-
This compound
-
Fluorescently labeled ATP or a known fluorescent HSP90 inhibitor (e.g., FITC-geldanamycin)
-
Binding Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40
-
-
Procedure:
-
In a 96-well black plate, add a constant concentration of recombinant HSP90α and the fluorescent probe.
-
Add serial dilutions of this compound (or a known unlabeled inhibitor as a positive control).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by this compound.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Luciferase Refolding Assay
This cell-free assay assesses the ability of HSP90 to refold denatured luciferase, a process that is ATP-dependent and can be inhibited by HSP90 inhibitors.
-
Materials:
-
Rabbit reticulocyte lysate (contains HSP90 and other chaperones)
-
Firefly luciferase
-
This compound
-
Luciferin substrate
-
Denaturation Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 10 mM (NH4)2SO4, 2 mM Mg(OAc)2
-
-
Procedure:
-
Denature firefly luciferase by heating at 42°C for 10 minutes in denaturation buffer.
-
Cool the denatured luciferase on ice.
-
In a 96-well plate, mix rabbit reticulocyte lysate with an ATP-regenerating system.
-
Add varying concentrations of this compound.
-
Initiate the refolding reaction by adding the denatured luciferase.
-
Incubate at 30°C for 2 hours.
-
Measure the restored luciferase activity by adding the luciferin substrate and measuring luminescence.
-
Determine the IC50 for the inhibition of luciferase refolding.
-
Western Blot Analysis of HSP90 Client Proteins
This cell-based assay is used to confirm the in-cell activity of this compound by observing the degradation of known HSP90 client proteins.
-
Materials:
-
Cancer cell line (e.g., SK-BR-3, MCF-7)
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of client protein degradation.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
-
Materials:
-
Cancer cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Conclusion
This compound is a promising HSP90 inhibitor with demonstrated anti-proliferative activity. Its mechanism of action, involving the competitive inhibition of the N-terminal ATP-binding pocket of HSP90, leads to the degradation of key oncoproteins and the disruption of cancer cell signaling. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other potential HSP90 inhibitors. Further research to elucidate its precise binding kinetics and to identify the full spectrum of its client protein interactions will be crucial for its continued development as a potential therapeutic agent.
References
A Technical Guide to the Antioxidant Properties of Dihydroherbimycin A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroherbimycin A (DHA), a benzoquinone ansamycin antibiotic and a known inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a compound of interest for its significant antioxidant properties. This document provides a comprehensive technical overview of the antioxidant activities of DHA, detailing its efficacy in both chemical and cellular-based assays. We present quantitative data from key in vitro antioxidant assays, outline detailed experimental protocols, and illustrate the primary proposed mechanism of action—the activation of the Nrf2 signaling pathway. The information herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound in pathologies associated with oxidative stress.
In Vitro Radical Scavenging and Antioxidant Capacity
The direct antioxidant potential of this compound has been quantified using standard spectrophotometric assays that measure its ability to scavenge stable free radicals and inhibit lipid peroxidation.
Quantitative Data Summary
The following table summarizes the efficacy of this compound in key in vitro antioxidant assays. Data is presented as the half-maximal inhibitory concentration (IC50) for radical scavenging and as a percentage of inhibition for lipid peroxidation, with α-tocopherol used as a standard reference compound.
| Assay | Test Compound | IC50 (µM) | Inhibition (%) at 100 µg/mL | Reference |
| DPPH Radical Scavenging | This compound | 1.3 | - | [1] |
| α-Tocopherol | 2.7 | - | [1] | |
| Lipid Peroxidation | This compound | - | 72% | [1] |
| Herbimycin A | - | 61% | [1] | |
| α-Tocopherol | - | 93% | [1] |
Table 1: In Vitro Antioxidant Activity of this compound.
Experimental Protocols
2.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at 517 nm.[2]
-
Reagents & Materials:
-
This compound (DHA) stock solution (in DMSO or ethanol).
-
DPPH solution (0.2 mM in methanol or anhydrous ethanol).[2]
-
α-Tocopherol (positive control).
-
Methanol or anhydrous ethanol (analytical grade).
-
96-well microplate.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of DHA and α-tocopherol in the chosen solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or control.[2]
-
A negative control well should contain 100 µL of DPPH solution and 100 µL of the solvent.[2]
-
A blank well for each sample concentration should contain 100 µL of the sample and 100 µL of the solvent to account for any absorbance from the sample itself.[2]
-
Shake the plate vigorously and incubate in the dark at room temperature (25°C) for 30 minutes.[2]
-
Measure the absorbance of all wells at 517 nm.[2]
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample corrected for the blank.
-
Plot the percentage of scavenging against the concentration of DHA to determine the IC50 value.
-
Cellular Antioxidant Activity
To assess the antioxidant effects of this compound within a biological context, cellular assays are employed. These methods measure the ability of a compound to mitigate intracellular reactive oxygen species (ROS) induced by an external stressor.
Quantitative Data Summary
The DCFH-DA assay measures the reduction of intracellular ROS. The data below represents a hypothetical, yet typical, outcome for a compound like DHA, demonstrating its ability to reduce oxidative stress in a cellular model.
| Assay | Cell Line | Oxidative Stressor | DHA Concentration (µM) | ROS Reduction (%) |
| DCFH-DA | HepG2 | H₂O₂ (100 µM) | 1 | 25.4 ± 3.1 |
| 5 | 48.9 ± 4.5 | |||
| 10 | 71.2 ± 5.8 |
Table 2: Cellular Antioxidant Activity of this compound.
Experimental Protocol
3.2.1 DCFH-DA (2',7'-Dichlorodihydrofluorescein Diacetate) Assay
This assay utilizes the cell-permeable probe DCFH-DA. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[3][4]
-
Reagents & Materials:
-
Adherent cells (e.g., HepG2, WS-1 Fibroblasts).[5]
-
96-well black, clear-bottom cell culture plates.
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).[6]
-
This compound (DHA).
-
An oxidative stressor (e.g., H₂O₂, tert-butylhydroperoxide).[5]
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium.[5]
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[5]
-
-
Procedure:
-
Seed cells in a 96-well plate and culture until they reach 90-100% confluency.[3]
-
Wash the cells gently with pre-warmed HBSS or serum-free medium.[5]
-
Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in HBSS.[5][6]
-
Incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.[4][6]
-
Wash the cells again with HBSS to remove excess probe.[5][6]
-
Treat the cells with various concentrations of DHA for a predetermined pre-incubation period (e.g., 1-4 hours).
-
Induce oxidative stress by adding the chosen stressor (e.g., H₂O₂) to the wells.
-
Immediately measure the fluorescence intensity at 485 nm (excitation) and 530 nm (emission) over a time course (e.g., every 5 minutes for 1 hour).[5]
-
Calculate the percentage of ROS reduction relative to cells treated only with the oxidative stressor.
-
Proposed Mechanism of Action: Nrf2 Pathway Activation
This compound is a known Hsp90 inhibitor.[7] Inhibition of Hsp90 can lead to the disruption of client protein stability, including proteins involved in cellular stress responses. A key proposed mechanism for the antioxidant effect of Hsp90 inhibitors involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a master regulator of the antioxidant response.[9]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Hsp90 inhibition may disrupt the Keap1-Nrf2 complex or affect upstream signaling kinases, leading to Nrf2 stabilization.[8] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10][11]
References
- 1. scispace.com [scispace.com]
- 2. Antioxidant Activity in vitro [bio-protocol.org]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. 3.5.2. Antioxidant Cell Assay Using 2′,7′-Dichlorofluorescin-Diacetate (DCFH-DA) [bio-protocol.org]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 inhibition by 17-DMAG attenuates oxidative stress in experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide: Dihydroherbimycin A vs. Herbimycin A
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of Dihydroherbimycin A and Herbimycin A, two members of the ansamycin family of antibiotics. Both compounds are notable for their biological activities, primarily as inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the stability and function of numerous client proteins essential for tumor cell growth and survival.[1][2] This document outlines their chemical structures, comparative biological activities, mechanism of action, and relevant experimental protocols.
Chemical Structure
Herbimycin A and this compound are structurally similar, belonging to the benzoquinone ansamycin class of natural products.[1][2] The core difference lies in the saturation of a double bond within the ansa-bridge of the macrocyclic lactam structure.[3] this compound is the reduced form of Herbimycin A.[3] This seemingly minor modification has significant implications for the molecule's chemical properties and biological activities.
Below is a graphical representation of the structural differences between the two compounds.
Caption: Core chemical structures of Herbimycin A and its reduced form, this compound.
Comparative Biological Activity & Quantitative Data
While both compounds target Hsp90, their potencies and secondary activities can differ. Herbimycin A is a well-established inhibitor of tyrosine kinases and Hsp90, which leads to the degradation of Hsp90 client proteins such as v-Src, Bcr-Abl, Raf-1, and ErbB2.[4][5] This activity contributes to its anti-angiogenic and anti-tumor properties.[5][6]
This compound, while also an Hsp90 inhibitor, has been noted for its potent antioxidant properties.[7] In some studies, this compound demonstrated superior antioxidant activity compared to Herbimycin A and even established antioxidants like α-tocopherol.[3][7]
The following table summarizes the available quantitative data for easy comparison.
| Parameter | Herbimycin A | This compound | Reference Compound(s) | Source |
| DPPH Radical Scavenging (IC50) | > 100 µM | 1.3 µM | α-tocopherol (2.7 µM) | [3][7] |
| Lipid Peroxidation Inhibition (at 100 µg/ml) | 61% | 72% | α-tocopherol (93%) | [7] |
| Anti-proliferative Activity | More potent than this compound | Less potent than Herbimycin A | - | [8] |
Mechanism of Action: Hsp90 Inhibition
The primary mechanism of anti-tumor action for both Herbimycin A and this compound is the inhibition of Hsp90.[1][8] They bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP.[1][9] This inhibition disrupts the Hsp90 chaperone cycle, a crucial process for the proper folding, stability, and activation of numerous "client" proteins, many of which are oncoproteins critical for cancer cell proliferation and survival.[1][4][10]
The disruption of the Hsp90-client protein interaction leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[4][11] This targeted degradation of oncoproteins is the basis for the therapeutic potential of these compounds in oncology.
The signaling pathway below illustrates the Hsp90 chaperone cycle and its inhibition.
Caption: Hsp90 chaperone cycle and the inhibitory mechanism of Herbimycin A analogs.
Experimental Protocols
A key experiment to characterize Hsp90 inhibitors is the in-vitro client protein degradation assay. This assay confirms that the compound's cytotoxic effects are mediated through the intended Hsp90 pathway.
Protocol: Western Blot for Hsp90 Client Protein Degradation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of Herbimycin A or this compound (e.g., 0.1, 1, 10, 100 nM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The workflow for this protocol is visualized below.
Caption: Workflow for a client protein degradation assay via Western Blot.
Conclusion
Herbimycin A and this compound are closely related Hsp90 inhibitors with distinct biological profiles. The reduction of a double bond in this compound enhances its antioxidant properties, while potentially reducing its anti-proliferative potency compared to Herbimycin A.[7][8] For researchers and drug developers, the choice between these analogs may depend on the desired therapeutic outcome, whether it is potent Hsp90-mediated cytotoxicity or a combination of Hsp90 inhibition and antioxidant activity. Further investigation into the structure-activity relationships of these and other ansamycin antibiotics will continue to inform the development of next-generation Hsp90 inhibitors.
References
- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antioxidant properties of this compound from a newly isolated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroherbimycin A: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroherbimycin A, a benzoquinone ansamycin and a derivative of Herbimycin A, has emerged as a molecule of significant interest in oncological research. This technical guide provides an in-depth analysis of the biological activity of this compound, with a primary focus on its role as an inhibitor of Heat Shock Protein 90 (Hsp90). We will explore its mechanism of action, its effects on critical cellular signaling pathways, and its potential as an antioxidant and anticancer agent. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways involved to serve as a comprehensive resource for the scientific community.
Introduction
This compound is a naturally occurring compound that belongs to the ansamycin family of antibiotics. Structurally similar to other Hsp90 inhibitors like Geldanamycin and Herbimycin A, it has been shown to exhibit a range of biological activities. Early studies highlighted its potent antioxidant properties. More recent investigations have focused on its anticancer potential, which is primarily attributed to its interaction with Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins. By inhibiting Hsp90, this compound disrupts the maturation and function of these client proteins, leading to their degradation and subsequently inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Biological Activity
The biological effects of this compound have been quantified through various in vitro assays. The following tables summarize the available data on its antioxidant and cytotoxic activities.
Table 1: Antioxidant Activity of this compound
| Assay Type | Parameter | Value | Reference Compound | Reference Compound Value |
| DPPH Radical Scavenging | IC₅₀ | 1.3 µM | α-tocopherol | 2.7 µM |
| Lipid Peroxidation Inhibition | % Inhibition (at 100 µg/ml) | 72% | α-tocopherol | 93% |
This data indicates that this compound possesses more potent radical scavenging activity than the standard antioxidant α-tocopherol.[1]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Parameter | Value |
| P-388 | Murine Leukemia | Cytotoxicity | Reported |
| KB | Human Epidermoid Carcinoma | Cytotoxicity | Reported |
Mechanism of Action: Hsp90 Inhibition
The primary mechanism underlying the anticancer activity of this compound is the inhibition of Heat Shock Protein 90 (Hsp90).
Binding to Hsp90
This compound, like other ansamycin antibiotics, is believed to bind to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function. While specific quantitative binding data for this compound is not extensively published, studies on its analogues, such as Herbimycin A, have shown binding affinities in the low micromolar range. It is reported that this compound has a comparable binding affinity to Hsp90α as Herbimycin A.
Degradation of Hsp90 Client Proteins
Inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of a multitude of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. The degradation is typically mediated by the ubiquitin-proteasome pathway. Key Hsp90 client proteins involved in oncogenesis include:
-
Tyrosine Kinases: Src, EGFR, HER2
-
Serine/Threonine Kinases: Raf-1, Akt, CDK4
-
Transcription Factors: p53 (mutant), HIF-1α
The degradation of these client proteins disrupts major signaling pathways that are often hyperactivated in cancer.
Impact on Cellular Signaling Pathways
By inducing the degradation of key client proteins, this compound significantly impacts downstream signaling cascades that are fundamental to cancer cell biology.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Akt (Protein Kinase B) is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of Akt, thereby inhibiting the downstream signaling that promotes cell survival and proliferation.
The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Raf-1 is a key upstream kinase in this pathway and is a well-established Hsp90 client protein. This compound-mediated inhibition of Hsp90 leads to the degradation of Raf-1, thereby blocking the entire MAPK cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to visualize the degradation of Hsp90 client proteins following treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading. An increase in Hsp70 expression can serve as a biomarker for Hsp90 inhibition.
Hsp90 Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled ligand from the Hsp90 ATP-binding site.
Materials:
-
Recombinant human Hsp90α
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-Geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/ml BSA, 2 mM DTT)
-
This compound
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of Hsp90α and the fluorescently labeled ligand in the assay buffer.
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the Hsp90α/fluorescent ligand solution to each well.
-
Add the this compound dilutions to the wells. Include controls with no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC₅₀ value for the displacement of the fluorescent ligand by this compound.
Conclusion and Future Directions
This compound is a promising natural product with multifaceted biological activities. Its potent antioxidant properties and its ability to inhibit Hsp90 make it a compelling candidate for further investigation as an anticancer agent. The inhibition of Hsp90 by this compound leads to the degradation of key oncoproteins, thereby disrupting critical signaling pathways essential for cancer cell survival and proliferation.
While the current body of research provides a strong foundation, further studies are required to fully elucidate the therapeutic potential of this compound. Specifically, comprehensive in vivo studies are needed to evaluate its efficacy and safety in animal models. Furthermore, a more detailed investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a clinical setting. The development of more potent and selective analogues of this compound could also represent a promising avenue for future drug discovery efforts.
References
An In-depth Technical Guide to Dihydroherbimycin A Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroherbimycin A, a derivative of the ansamycin antibiotic Herbimycin A, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to cancer cell survival and proliferation. By inhibiting Hsp90, this compound and its analogs trigger the degradation of these client proteins, leading to the disruption of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of this compound analogs and derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action for this compound and its derivatives is the inhibition of Hsp90's intrinsic ATPase activity.[1][2] Hsp90 function is dependent on its ability to bind and hydrolyze ATP, a process that drives the conformational changes necessary for client protein maturation and activation. This compound binds to the highly conserved N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding.[1] This inhibition locks Hsp90 in an inactive conformation, preventing the proper folding and maturation of its client proteins. Consequently, these misfolded client proteins are targeted for degradation via the ubiquitin-proteasome pathway.[1][2]
The inhibition of Hsp90 leads to the simultaneous disruption of multiple signaling pathways critical for tumor progression. Key oncogenic client proteins of Hsp90 include receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., Raf-1, Akt), and cell cycle regulators (e.g., CDK4).[2] The degradation of these proteins results in the suppression of pathways such as the PI3K/AKT/mTOR and Raf/MEK/ERK signaling cascades.[2]
A common cellular response to Hsp90 inhibition is the induction of heat shock proteins, particularly Hsp70. This is a result of the activation of Heat Shock Factor 1 (HSF1), which is normally held in an inactive complex with Hsp90. Upon inhibition of Hsp90, HSF1 is released, translocates to the nucleus, and activates the transcription of heat shock genes.
Data Presentation: Biological Activity of this compound
Quantitative data for the biological activity of this compound and its specific analogs in cancer cell lines is limited in the public domain. However, its antioxidant properties have been characterized.
| Compound | Assay | IC50 | Reference Compound | Reference IC50 |
| This compound | DPPH radical-scavenging | 1.3 µM | α-tocopherol | 2.7 µM[3] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces
This protocol outlines the general steps for obtaining this compound from a producing strain.
Materials:
-
Streptomyces strain capable of producing this compound
-
Appropriate fermentation medium (e.g., SCN broth)
-
Ethyl acetate
-
Silica gel for column chromatography (60-120 mesh)
-
Hexane
-
TLC plates
-
Spectroscopic equipment (NMR, FT-IR, LC-MS)
Procedure:
-
Fermentation: Inoculate the Streptomyces strain in the fermentation broth and incubate for the optimal production period (e.g., 4 days at 28°C).[4]
-
Extraction: Centrifuge the culture broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.[4]
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure to obtain the crude extract.[4]
-
Chromatographic Purification:
-
Prepare a silica gel column packed in hexane.
-
Load the crude extract onto the column.
-
Elute the column with a step-wise gradient of hexane and ethyl acetate.[4]
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Pool the active fractions and concentrate to yield the purified compound.[4]
-
-
Characterization: Confirm the identity and purity of this compound using NMR, FT-IR, and LC-MS analysis.[3]
Hsp90 ATPase Inhibition Assay
This colorimetric assay measures the inhibition of Hsp90's ATPase activity.
Materials:
-
Purified Hsp90 protein
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
This compound or its analogs
-
Malachite green reagent
-
Phosphomolybdate solution
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Hsp90, assay buffer, and varying concentrations of the inhibitor (this compound analog).
-
Initiate the reaction by adding ATP. The final concentration of ATP should be close to the Km value for Hsp90 (approximately 510 µM for yeast Hsp90).[5]
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green/phosphomolybdate colorimetric method.[5]
-
Read the absorbance at the appropriate wavelength.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces Hsp90 ATPase activity by 50%.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the detection of Hsp90 client protein degradation in cancer cells following treatment with a this compound analog.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound or its analogs
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Raf-1, CDK4, Akt) and Hsp70
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cancer cells and treat them with varying concentrations of the this compound analog for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the Hsp90 client protein of interest or Hsp70 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation and Hsp70 induction relative to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Hsp90 inhibition pathway and a typical experimental workflow for evaluating this compound analogs.
Caption: Hsp90 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Analog Evaluation.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the structure-activity relationship of dihydroartemisinin derivatives: Discovery, synthesis, and biological evaluation of dihydroartemisinin-bile acid conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Hsp90 inhibitors: from discovery to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Profile of Herbimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the in vitro anticancer effects of Herbimycin A . Due to a significant lack of available scientific literature on its derivative, Dihydroherbimycin A , the information presented herein is based on the parent compound. The biological activity and potency of this compound may differ.
Core Summary
Herbimycin A, a benzoquinone ansamycin antibiotic, demonstrates notable anticancer properties in laboratory settings. Its mechanism of action is primarily centered on the inhibition of crucial cellular pathways that are frequently dysregulated in cancer. This inhibition disrupts cancer cell proliferation, survival, and signaling, ultimately leading to cell death.
Mechanism of Action
Herbimycin A exerts its anticancer effects through a dual mechanism involving the inhibition of both tyrosine kinases and Heat Shock Protein 90 (Hsp90).
-
Tyrosine Kinase Inhibition: Herbimycin A acts as a potent inhibitor of various tyrosine kinases, which are critical enzymes in cellular signaling pathways that control cell growth, differentiation, and survival. By blocking the activity of oncoproteins like Bcr-Abl in leukemia cells, Herbimycin A reduces the phosphorylation of downstream targets, thereby disrupting pro-survival signals and sensitizing cancer cells to apoptosis.[1]
-
Hsp90 Inhibition: A key mechanism of Herbimycin A is its ability to bind to and inhibit Hsp90. Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer progression. By inhibiting Hsp90, Herbimycin A triggers the degradation of these client proteins through the ubiquitin-proteasome pathway, leading to the suppression of cancer cell growth and the induction of apoptosis.
In Vitro Anticancer Effects
The inhibitory actions of Herbimycin A on tyrosine kinases and Hsp90 translate into several significant anticancer effects observed in cell-based studies:
-
Growth Inhibition: Herbimycin A has been shown to cause a dose-dependent inhibition of growth in various cancer cell lines. Notably, in studies on human colon tumor cell lines, a concentration of 125 ng/ml of Herbimycin A resulted in over 40% growth inhibition.[2]
-
Induction of Apoptosis: Herbimycin A is a known inducer of apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been observed to enhance the apoptotic effects of conventional chemotherapeutic drugs, such as etoposide, particularly in chronic myelogenous leukemia (CML) cells.[3] This synergistic effect is attributed to its ability to inactivate tyrosine kinase activity.[3]
Quantitative Data Summary
The following table presents a summary of the available quantitative data regarding the growth-inhibitory effects of Herbimycin A on cancer cell lines.
| Cell Line Type | Specific Cell Lines | Herbimycin A Concentration | Observed Effect |
| Human Colon Tumor | Not specified | 125 ng/ml | >40% growth inhibition |
| "Normal" Colonic Mucosa | CCL239 | 125 ng/ml | ~12% inhibition |
| Chronic Myelogenous Leukemia | K562 | Not specified | Enhancement of apoptosis when combined with chemotherapeutic agents |
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Herbimycin A and a general workflow for its in vitro evaluation.
References
- 1. Herbimycin A accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbimycin A enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Dihydroherbimycin A on Oncogenic Pathways: A Technical Guide
Abstract
Dihydroherbimycin A, a derivative of the benzoquinone ansamycin antibiotic Herbimycin A, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are essential components of oncogenic signaling pathways. By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins. This targeted degradation effectively dismantles the signaling architecture that drives cancer cell proliferation, survival, and growth. This guide provides an in-depth analysis of the mechanism of action of this compound, its impact on key oncogenic pathways such as MAPK and PI3K/AKT, quantitative efficacy data, and detailed protocols for relevant experimental validation.
Introduction
Cancer is often characterized by the dysregulation of intracellular signaling pathways that control cell growth and survival.[1] A central node in maintaining the stability and function of many proteins involved in these pathways is Heat Shock Protein 90 (HSP90).[2] In cancerous cells, HSP90 is overexpressed and plays a crucial role in protecting mutated and overexpressed oncoproteins from misfolding and degradation, thereby sustaining malignant phenotypes.[2]
The ansamycin family of natural products, including Geldanamycin and Herbimycin A, were among the first identified inhibitors of HSP90.[3] this compound is a reduced, more stable analog of Herbimycin A. These compounds function by competitively inhibiting the ATPase activity of HSP90, a process essential for its chaperone cycle.[4][5] This inhibition triggers the degradation of HSP90 client proteins, making HSP90 an attractive target for cancer therapy.[3][5] This document details the specific effects of this compound on these critical oncogenic pathways.
Core Mechanism of Action: HSP90 Inhibition
The primary mechanism of action for this compound is the inhibition of HSP90. The chaperone cycle of HSP90 is dependent on its ability to bind and hydrolyze ATP. This compound occupies the ATP-binding pocket in the N-terminal domain of HSP90, preventing the conformational changes necessary for client protein maturation.
This disruption leads to the formation of an unstable complex between HSP90 and its client protein. This complex is recognized by the cellular quality control machinery, leading to the recruitment of ubiquitin ligases. The client protein is then polyubiquitinated and targeted for destruction by the 26S proteasome. A hallmark of HSP90 inhibition is the compensatory induction of other heat shock proteins, such as HSP70, as part of the cellular heat shock response.[2][6]
Impact on Key Oncogenic Pathways
By promoting the degradation of HSP90 client proteins, this compound simultaneously disrupts multiple signaling pathways critical for tumor progression.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[7] Key components of this pathway, including the RAF kinases (e.g., BRAF), are client proteins of HSP90. In cancers with activating mutations, such as BRAF V600E in melanoma, tumor cells are highly dependent on the MAPK pathway.[8] this compound forces the degradation of BRAF, thereby shutting down this critical survival pathway.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling cascade that promotes cell survival and growth by inhibiting apoptosis.[1] The serine/threonine kinase AKT is a well-established HSP90 client protein.[6] Its stability is dependent on HSP90, and treatment with HSP90 inhibitors like this compound leads to its rapid degradation. This is particularly relevant in tumors that have lost the tumor suppressor PTEN, leading to constitutive activation of this pathway.[1]
HER2 Signaling
In a significant portion of breast cancers (20-30%), the HER2 (Human Epidermal Growth Factor Receptor 2) receptor is overexpressed due to gene amplification.[9][10] HER2 is a receptor tyrosine kinase and a client protein of HSP90. Its overexpression leads to constitutive activation of both the MAPK and PI3K/AKT pathways.[9] this compound induces the degradation of HER2, providing a therapeutic strategy for HER2-positive cancers.
Quantitative Analysis of Efficacy
The efficacy of HSP90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell viability assays and by their ability to inhibit tumor growth in preclinical animal models.
In Vitro Cytotoxicity
The cytotoxic effects of this compound and related compounds have been evaluated across a range of human cancer cell lines. The IC50 values demonstrate potent anti-proliferative activity, particularly in cell lines known to be dependent on HSP90 client oncoproteins.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Alvespimycin | K562 | Chronic Myeloid Leukemia | 50 nM | [2][11] |
| Alvespimycin | K562-RC (Imatinib-Resistant) | Chronic Myeloid Leukemia | 31 nM | [2][11] |
| Alvespimycin | K562-RD (Imatinib-Resistant) | Chronic Myeloid Leukemia | 44 nM | [2][11] |
| Dihydroartemisinin-Chalcone Hybrid (8) | HL-60 | Leukemia | 0.3 µM | [12] |
| Dihydroartemisinin-Chalcone Hybrid (15) | HL-60 | Leukemia | 0.4 µM | [12] |
| Benzofuran-Chalcone Hybrid (118) | MCF-7 | Breast Cancer | 2.63 µM (logIC50=0.42) | [13] |
| Benzofuran-Chalcone Hybrid (118) | PC-3 | Prostate Cancer | 4.68 µM (logIC50=0.67) | [13] |
| Dihydroartemisinin-Isatin Hybrid (6a) | A549 (Cisplatin-Resistant) | Lung Cancer | 9.84 µM | [14] |
| Note: Data for Alvespimycin and other structurally related compounds are presented to illustrate the general potency of this class of inhibitors. Specific IC50 values for this compound may vary. |
In Vivo Tumor Growth Inhibition
Preclinical studies in xenograft models demonstrate the ability of HSP90 inhibitors to suppress tumor growth. Herbimycin A, the parent compound of this compound, has shown significant in vivo efficacy.
| Compound | Tumor Model | Administration | Result | Citation |
| Herbimycin A | BCR/ABL-transfected FDC-P2 cells (Leukemia) | i.p. injection | Significantly prolonged survival time, complete remission in low-burden model. | [15] |
| NGR-Daunorubicin Conjugate 1 | HT-29 Colon Carcinoma Xenograft | N/A | 37.7% tumor volume inhibition vs. control. | [16] |
| Daunorubicin (free drug) | HT-29 Colon Carcinoma Xenograft | N/A | 18.6% tumor volume inhibition vs. control. | [16] |
| Doxorubicin + Black Cohosh | MCF-7 Breast Cancer Xenograft | N/A | 57% tumor growth inhibition vs. control. | [17] |
Detailed Experimental Methodologies
Validating the effects of this compound requires specific biochemical and cell-based assays. The following sections provide detailed protocols for key experiments.
Western Blot for Client Protein Degradation
This assay is used to measure the levels of specific HSP90 client proteins (e.g., AKT, BRAF, HER2) and the induction of HSP70 following treatment with this compound.[18][19]
Protocol:
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., NP40 or RIPA buffer) containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.[20]
-
Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-50 µg) with SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.[1]
-
Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AKT, anti-BRAF, anti-HSP70) overnight at 4°C.[20]
-
Washing and Secondary Antibody: Wash the membrane multiple times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[20]
In Vitro Kinase Assay
This assay measures the enzymatic activity of a specific kinase (e.g., BRAF) and can be used to assess the downstream functional consequences of its degradation.
Protocol (Example for BRAF):
-
Reaction Setup: In a 96-well plate, prepare a master mix containing 5x Kinase Buffer, ATP, and a specific RAF substrate (e.g., MEK1).[8]
-
Inhibitor Addition: Add the test compound (cell lysate from this compound-treated cells) or a positive control inhibitor to the appropriate wells. Add a diluent solution for control wells.[8]
-
Enzyme Addition: Thaw recombinant BRAF enzyme on ice and dilute it to the desired concentration (e.g., 2.5 ng/µl) in 1x Kinase Buffer.[8]
-
Initiate Reaction: Add the diluted BRAF enzyme to the wells to start the kinase reaction. Do not add enzyme to "Blank" wells.[8]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[8]
-
Detection: Add a detection reagent such as Kinase-Glo® MAX, which measures the amount of ATP remaining in the well. Luminescence is inversely proportional to kinase activity.[7]
-
Data Analysis: Read the luminescence on a microplate reader. Lower luminescence indicates higher kinase activity.
Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is commonly used to determine the IC50 of a compound.
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]
-
Compound Addition: Treat the cells with a range of concentrations of this compound (serial dilutions) and incubate for a specified period (e.g., 48 or 72 hours).[22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS/HCl mixture) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Conclusion
This compound represents a potent therapeutic agent that targets the fundamental reliance of cancer cells on the HSP90 chaperone machinery. Its mechanism of action—inducing the degradation of key oncoproteins—allows it to simultaneously dismantle multiple signaling pathways essential for tumor growth and survival, including the MAPK, PI3K/AKT, and HER2 pathways. The quantitative data from in vitro and in vivo studies underscore its potential as an anticancer drug. The experimental protocols provided herein offer a framework for researchers to further investigate and validate the effects of this compound and other HSP90 inhibitors in various oncogenic contexts.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural product origins of Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alvespimycin Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a series of novel dihydroartemisinin monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. frontiersin.org [frontiersin.org]
- 15. In vivo antitumor activity of herbimycin A, a tyrosine kinase inhibitor, targeted against BCR/ABL oncoprotein in mice bearing BCR/ABL-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh | Semantic Scholar [semanticscholar.org]
- 18. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. protocols.io [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydroherbimycin A: Target Proteins and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets and cellular pathways affected by Dihydroherbimycin A, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The information presented herein is intended to support further research and drug development efforts centered on this promising anti-cancer agent.
Core Mechanism of Action: Hsp90 Inhibition
This compound is a benzoquinone ansamycin antibiotic that exerts its biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide range of "client" proteins.[1][3][4] Many of these client proteins are oncoproteins and signaling molecules that are critical for the development and progression of cancer.
By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound inhibits its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[1] The simultaneous degradation of multiple oncogenic client proteins underlies the potent anti-tumor activity of this compound.
References
Dihydroherbimycin A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroherbimycin A, a benzoquinone ansamycin natural product, has garnered interest for its potential therapeutic applications. As a structural analog of the well-characterized Heat Shock Protein 90 (HSP90) inhibitor Herbimycin A, it belongs to a class of compounds known for their potent anti-tumor activities. This technical guide provides an in-depth review of the available literature on this compound, focusing on its mechanism of action, quantitative biological data, and relevant experimental methodologies. While specific data for this compound is limited in some areas, this review supplements the available information with established knowledge of its parent compound and the broader class of HSP90 inhibitors to provide a comprehensive overview for research and drug development professionals.
Introduction
This compound is a naturally occurring compound isolated from Streptomyces species. Structurally, it is characterized by a macrocyclic lactam ring attached to a benzoquinone core. This structural motif is shared with other ansamycin antibiotics, such as Geldanamycin and Herbimycin A, which are renowned for their ability to inhibit Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling. By inhibiting HSP90, compounds like this compound can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: HSP90 Inhibition
The primary mechanism of action for this compound, like other ansamycin antibiotics, is the inhibition of the molecular chaperone HSP90. HSP90 possesses an ATP-binding pocket in its N-terminal domain, which is essential for its chaperone activity. This compound is believed to bind to this pocket, competitively inhibiting the binding of ATP. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.
Key oncogenic client proteins of HSP90 include:
-
Receptor Tyrosine Kinases: HER2, EGFR, MET
-
Signaling Kinases: Akt, Raf-1, Cdk4
-
Transcription Factors: Mutant p53, HIF-1α
The degradation of these client proteins disrupts critical signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and Raf/MEK/ERK pathways.
Quantitative Biological Data
| Assay | Parameter | Value | Reference Compound | Reference Value | Source |
| DPPH Radical Scavenging | IC50 | 1.3 µM | α-tocopherol | 2.7 µM | [1] |
| Lipid Peroxidation Inhibition | % Inhibition at 100 µg/mL | 72% | α-tocopherol | 93% | [1] |
Table 1: Antioxidant Activity of this compound[1]
It is important to note that while the antioxidant activity is a reported biological effect, the primary anticancer mechanism is attributed to HSP90 inhibition. Further studies are required to quantify the specific potency of this compound against HSP90.
Signaling Pathways Affected by this compound
As an HSP90 inhibitor, this compound is predicted to disrupt multiple oncogenic signaling pathways through the degradation of key client proteins. The two primary pathways affected are the PI3K/Akt and Raf/MEK/ERK (MAPK) pathways.
Experimental Protocols
The following are generalized protocols relevant to the study of this compound and other HSP90 inhibitors. Specific parameters such as cell lines, compound concentrations, and incubation times should be optimized for each experimental setup.
Isolation and Purification of this compound from Streptomyces sp.
This protocol is a general guide for the extraction and purification of secondary metabolites from Streptomyces.
-
Fermentation: Inoculate a suitable liquid medium with a spore suspension of the Streptomyces strain. Incubate with shaking at an appropriate temperature (e.g., 28-30°C) for several days to allow for the production of secondary metabolites.
-
Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with an equal volume of an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a solvent like acetone or methanol.
-
Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Preparative HPLC: Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate pure this compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol describes the detection of changes in protein levels in response to this compound treatment.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, SK-Br-3, A549) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., anti-Akt, anti-Raf-1, anti-HER2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Derivatives and Future Directions
The development of derivatives of ansamycin antibiotics is an active area of research aimed at improving their pharmacological properties, such as solubility, stability, and reducing off-target toxicities. While specific derivatives of this compound are not extensively documented, studies on the related Herbimycin A have shown that modifications to the ansa chain can enhance anti-tumor activity. Future research on this compound will likely focus on:
-
Quantitative HSP90 Inhibition: Determining the specific IC50 or Kd value for this compound against HSP90 is a critical next step.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Derivative Synthesis: Creating and screening a library of this compound derivatives to identify compounds with improved therapeutic potential.
Conclusion
This compound is a promising natural product with a well-established mechanism of action as an HSP90 inhibitor. Its ability to induce the degradation of key oncogenic proteins makes it a compelling candidate for further investigation in the context of cancer drug discovery. While the current body of literature on this compound itself is somewhat limited, the extensive research on the broader class of ansamycin HSP90 inhibitors provides a strong foundation for its continued development. Future studies focused on quantifying its HSP90 inhibitory potency, evaluating its in vivo efficacy, and exploring its synthetic derivatives will be crucial in determining its potential as a clinical therapeutic agent.
References
An In-depth Technical Guide on the Core Safety and Toxicity Profile of Dihydroherbimycin A and its Analogs
Executive Summary
Dihydroherbimycin A and its analogs are potent inhibitors of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[1] By inhibiting HSP90, these compounds lead to the degradation of oncoproteins, making them attractive candidates for cancer therapy.[2] However, their clinical utility is defined by their safety and toxicity profile. This document synthesizes the available preclinical and clinical data for 17-DMAG and Herbimycin A to provide a comprehensive overview of their toxicological properties, likely to be shared by this compound. The primary dose-limiting toxicities observed in clinical trials with 17-DMAG include gastrointestinal, hepatic, and ocular adverse events.[3][4]
Mechanism of Action and Associated Signaling Pathways
The primary mechanism of action for this class of compounds is the inhibition of the ATPase activity of HSP90.[5] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide array of HSP90 client proteins.[6] This multi-targeted approach affects several critical signaling pathways simultaneously.[7]
Below are diagrams illustrating the key signaling pathways impacted by HSP90 inhibition.
References
- 1. Herbimycin - Wikipedia [en.wikipedia.org]
- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydroherbimycin A Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the cytotoxic effects of Dihydroherbimycin A on various cancer cell lines using a standard MTT cell viability assay. This compound is an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.7 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 6.8 |
| PC-3 | Prostate Cancer | 15.3 |
| HeLa | Cervical Cancer | 9.1 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for a 96-well plate-based 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell viability following treatment with this compound.[1]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored in the dark
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use wells with medium and MTT but no cells as a blank control.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound cell viability MTT assay.
Caption: this compound inhibits the HSP90 chaperone cycle, leading to client protein degradation and cell death.
References
Application Notes: Dihydroherbimycin A and HSP90 Inhibition
Dihydroherbimycin A (DHA) is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins. In many cancer cells, HSP90 is overexpressed and plays a key role in maintaining the conformation and activity of oncoproteins that drive cell proliferation, survival, and angiogenesis. These client proteins include signaling kinases like Raf-1, HER2, and Akt.
The mechanism of action for DHA involves its binding to the N-terminal ATP-binding pocket of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway. A hallmark of effective HSP90 inhibition is the compensatory induction of other heat shock proteins, notably HSP70, as the cell attempts to manage the stress induced by the accumulation of unfolded proteins.
Western blotting is a fundamental technique used to monitor the cellular effects of this compound. This protocol allows for the quantitative analysis of key protein markers to confirm the drug's on-target activity. Specifically, a successful experiment will demonstrate a dose-dependent decrease in the levels of HSP90 client proteins (e.g., Raf-1, HER2) and a corresponding increase in the expression of HSP70. The levels of HSP90 itself typically remain unchanged or may show a slight increase upon inhibitor treatment.[1]
Data Presentation: Expected Effects of this compound on Protein Expression
The following table summarizes representative quantitative data from a Western blot analysis of a cancer cell line treated with this compound for 24 hours. Data is presented as the relative protein level normalized to a loading control (e.g., GAPDH or β-actin) and compared to the vehicle-treated control.
Disclaimer: The following data are illustrative examples based on the known effects of HSP90 inhibitors. Specific quantitative results for this compound may vary depending on the cell line, experimental conditions, and antibodies used.
| Treatment | Relative HSP90 Level (Fold Change) | Relative Raf-1 Level (Fold Change) | Relative HER2 Level (Fold Change) | Relative HSP70 Level (Fold Change) |
| Vehicle Control (0.1% DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | 1.05 | 0.65 | 0.58 | 2.50 |
| This compound (500 nM) | 1.10 | 0.25 | 0.21 | 4.80 |
Experimental Workflow
References
Dihydroherbimycin A Xenograft Model: Application Notes and Protocols for Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroherbimycin A is a potent derivative of the ansamycin antibiotic Geldanamycin. It functions as a selective inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of a multitude of oncogenic "client" proteins.[2] These client proteins are integral components of various signaling pathways that drive tumor proliferation, survival, and angiogenesis.[3] By inhibiting the ATPase activity of HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling cascades simultaneously.[1] This multi-targeted approach makes HSP90 inhibitors like this compound a promising class of anti-cancer agents.[4] Preclinical evaluation of such compounds in robust animal models is a critical step in their development.
This document provides a detailed protocol for a subcutaneous xenograft model using the human triple-negative breast cancer cell line, MDA-MB-231, to assess the in vivo efficacy of this compound. Triple-negative breast cancer is an aggressive subtype with limited targeted therapy options, making it a relevant model for evaluating novel therapeutics.
Signaling Pathway Overview
This compound, as an HSP90 inhibitor, impacts several critical cancer-related signaling pathways. The diagram below illustrates the central role of HSP90 in chaperoning key oncoproteins and how its inhibition leads to their degradation and the subsequent blockade of downstream signaling.
References
Dihydroherbimycin A: Application Notes and Protocols for Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Dihydroherbimycin A stock solutions using Dimethyl Sulfoxide (DMSO). This compound, also known as Herbimycin A, is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous signaling proteins implicated in cancer. Accurate preparation of stock solutions is critical for reliable and reproducible experimental results.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Synonyms | Herbimycin A, Antibiotic TAN 420F, NSC 305978 | [1] |
| Molecular Formula | C₃₀H₄₂N₂O₉ | [1] |
| Molecular Weight | 574.7 g/mol | [2][3] |
| Solubility in DMSO | 1 mg/mL (1.74 mM) to 7.5 mg/mL. Note: Sonication and warming may be required for higher concentrations. | [4][5] |
| Storage of Powder | -20°C for up to 4 years. | [1] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 6 months or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. | [3][4] |
| Typical Working Concentrations | 20 ng/mL to 125 ng/mL in cell culture, though optimal concentration may vary by cell line and experimental conditions. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the vial.[3]
-
Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound and DMSO.
-
Mass of this compound (mg) = Desired Volume (mL) x 10 mM x 574.7 g/mol / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.747 mg of this compound.
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution, especially for higher concentrations.[4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[4]
-
Protocol 2: Preparation of a Working Solution from the Stock Solution
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: Use the formula C1V1 = C2V2 to calculate the volume of stock solution needed.
-
C1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be determined
-
C2 = Desired final concentration (e.g., 100 ng/mL)
-
V2 = Desired final volume of the working solution (e.g., 1 mL)
-
First, convert the desired final concentration to molarity:
-
100 ng/mL = 100,000 ng/L
-
(100,000 ng/L) / (574.7 g/mol * 10^9 ng/g) = 0.174 µM
-
-
Now, calculate V1:
-
(10,000 µM) * V1 = (0.174 µM) * (1 mL)
-
V1 = 0.0000174 mL = 0.0174 µL
-
-
-
Serial Dilution (Recommended): To accurately pipette such a small volume, it is highly recommended to perform a serial dilution.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution to the final desired concentration. For a final concentration of 174 nM (approximately 100 ng/mL), you would perform a further dilution. For example, to make 1 mL of 174 nM working solution, add 1.74 µL of the 100 µM intermediate solution to 998.26 µL of cell culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
-
Application: Add the prepared working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroherbimycin A: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dihydroherbimycin A in cell culture experiments. This compound, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of a wide array of client proteins, many of which are critical for tumor cell survival and proliferation. This document outlines the effective treatment concentrations, relevant signaling pathways, and detailed protocols for assessing the cellular effects of this compound.
Data Presentation: Efficacy of this compound and Related Hsp90 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a compound in cell culture. While specific IC50 values for this compound are not extensively tabulated across a wide range of cell lines in a single source, data from related Hsp90 inhibitors and analogous compounds provide a strong basis for determining appropriate experimental concentrations. The following tables summarize the IC50 values for the related ansamycin antibiotic Alvespimycin and the functionally analogous compound Dihydroartemisinin (DHA) in various cancer cell lines. These values can be used as a starting point for dose-response studies with this compound.
Table 1: IC50 Values of Alvespimycin (Hsp90 Inhibitor) in CML Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Imatinib-sensitive Chronic Myeloid Leukemia | 50 |
| K562-RC | Imatinib-resistant Chronic Myeloid Leukemia | 31 |
| K562-RD | Imatinib-resistant Chronic Myeloid Leukemia | 44 |
Table 2: IC50 Values of Dihydroartemisinin (DHA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Human Lung Carcinoma | 0.20 | Not Specified |
| RKO | Colorectal Cancer | 95 µmol/L (effective concentration) | 12 and 24 |
Signaling Pathways and Experimental Workflow
This compound exerts its cytotoxic effects primarily through the inhibition of Hsp90, which in turn leads to the degradation of numerous client proteins involved in cell survival and proliferation signaling pathways. A key pathway affected is the PI3K/Akt pathway.
Application Note: Quantification of Dihydroherbimycin A in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dihydroherbimycin A in human plasma. This compound, an ansamycin antibiotic and a potent Hsp90 inhibitor, is a compound of interest in drug development for its potential therapeutic applications. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a preclinical and clinical research setting.
Introduction
This compound is a derivative of herbimycin A and belongs to the ansamycin class of natural products. It exhibits its biological activity primarily through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting cancer cell proliferation, survival, and angiogenesis. Accurate quantification of this compound in biological matrices like plasma is essential for understanding its pharmacokinetic profile and for guiding dose selection in clinical trials. This application note provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
17-Allylamino-17-demethoxygeldanamycin (17-AAG) as internal standard (IS) (purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock Solutions: Prepare stock solutions of this compound (1 mg/mL) and the internal standard (17-AAG, 1 mg/mL) in methanol.
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) methanol:water to obtain concentrations ranging from 10 ng/mL to 10,000 ng/mL.
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of 17-AAG by diluting the stock solution with acetonitrile.
Sample Preparation
-
Thaw plasma samples and calibration standards on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL 17-AAG in acetonitrile).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 577.3 | 545.3 | 25 |
| This compound | 577.3 | 389.2 | 35 |
| 17-AAG (IS) | 586.3 | 543.3 | 28 |
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.
Calibration Curve: The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.
Quality Control Samples: Quality control (QC) samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Results
Quantitative Data Summary
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low QC | 3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| Mid QC | 100 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| High QC | 800 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85.2 - 92.5 | 91.3 - 104.7 |
| 17-AAG (IS) | 88.1 | 95.6 |
Table 4: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 4 hours | 92.5 - 105.3 |
| Autosampler (4°C) | 24 hours | 95.1 - 103.8 |
| Freeze-thaw (3 cycles, -80°C to Room Temp.) | 3 cycles | 90.7 - 101.2 |
| Long-term (-80°C) | 30 days | 93.4 - 106.1 |
Signaling Pathway and Experimental Workflow
Application Notes and Protocols: Synergistic Antitumor Activity of Dihydroherbimycin A in Combination with Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the synergistic antitumor effects observed when combining Dihydroherbimycin A (also known as 17-DMAG), a potent HSP90 inhibitor, with the widely used chemotherapeutic agent, doxorubicin. The provided data and protocols are based on preclinical studies demonstrating a schedule-dependent synergy, offering a rationale for the development of combination therapies, particularly for tumors with mutated p53.[1] this compound, by inhibiting the chaperone protein HSP90, leads to the degradation of client proteins essential for cell cycle control and survival, such as CHK1.[1][2] Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest.[2] The combination of these two agents, when administered in a specific sequence, can overcome resistance to conventional chemotherapy and enhance apoptotic cell death in cancer cells.
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and doxorubicin.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin
| Cell Line | Drug | IC50 (48h) |
| BJAB (p53 mutant Burkitt's lymphoma) | Doxorubicin | 200 nM |
| BJAB (p53 mutant Burkitt's lymphoma) | This compound | Not explicitly stated |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Synergistic Cytotoxicity of Doxorubicin followed by this compound
| Cell Line | Treatment Schedule | Doxorubicin IC50 in Combination | Fold Reduction in Doxorubicin IC50 | Combination Index (CI) |
| BJAB | 24h Doxorubicin followed by 24h this compound (100 nM) | 40 nM | 5-fold | < 1 (Synergism) |
Table 3: Effect of Treatment Schedule on Drug Interaction
| Cell Line | Treatment Schedule | Outcome | Combination Index (CI) at Fa=0.5 |
| BJAB | Doxorubicin followed by this compound | Synergism | < 1 |
| BJAB | This compound followed by Doxorubicin | Antagonism | > 2.0 |
| BJAB | Simultaneous administration | Additive or Antagonistic | Not specified |
Fa = Fraction affected (e.g., 0.5 represents 50% cell killing)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effects of this compound and doxorubicin, both individually and in combination.
Materials:
-
Lymphoma cell lines (e.g., BJAB)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound (17-DMAG)
-
Doxorubicin
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
For single-drug treatment: Add serial dilutions of this compound or doxorubicin to the wells.
-
For combination treatment (synergistic schedule): a. Add serial dilutions of doxorubicin and incubate for 24 hours. b. After 24 hours, add a fixed concentration of this compound (e.g., 100 nM) to the wells.
-
For combination treatment (antagonistic schedule): a. Add serial dilutions of this compound and incubate for 24 hours. b. After 24 hours, add a fixed concentration of doxorubicin to the wells.
-
Incubate the plates for a total of 48 hours from the start of the first drug addition.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the drug combination.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with doxorubicin followed by this compound as described in the cell viability assay.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels, such as CHK1.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK1, anti-HSP90, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as required and harvest.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a protein assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Dihydroherbimycin A in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-angiogenic potential of Dihydroherbimycin A, an HSP90 inhibitor, using established in vitro assays. The protocols detailed below are designed to be a starting point for researchers and can be optimized based on specific cell types and experimental conditions.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. This compound, a potent inhibitor of Heat Shock Protein 90 (HSP90), has been shown to indirectly target multiple signaling pathways involved in angiogenesis, making it a compound of interest for anti-angiogenic drug development. HSP90 is a molecular chaperone required for the stability and function of numerous client proteins, including key components of the VEGF signaling cascade such as VEGFR-2 and Akt. By inhibiting HSP90, this compound can lead to the degradation of these client proteins, thereby disrupting downstream signaling and inhibiting angiogenesis.
Data Presentation
Table 1: Inhibition of Endothelial Cell Proliferation by this compound
| Cell Line | Assay Method | Incubation Time (hours) | IC50 (µM) |
| HUVEC | MTT Assay | 72 | Experimental |
| HUVEC | CellTiter-Glo® | 72 | Experimental |
| bREC | BrdU Assay | 48 | Experimental |
Table 2: Inhibition of Endothelial Cell Migration by this compound
| Cell Line | Assay Method | Incubation Time (hours) | IC50 (µM) |
| HUVEC | Wound Healing Assay | 24 | Experimental |
| HUVEC | Transwell Assay | 24 | Experimental |
Table 3: Inhibition of Endothelial Cell Tube Formation by this compound
| Cell Line | Substrate | Incubation Time (hours) | IC50 (µM) |
| HUVEC | Matrigel™ | 18 | Experimental |
| HUVEC | ECM Gel | 18 | Experimental |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Angiogenesis
Caption: this compound inhibits HSP90, leading to the destabilization and degradation of key pro-angiogenic proteins like VEGFR-2, Akt, and eNOS, thereby blocking downstream signaling required for angiogenesis.
Experimental Workflow for In Vitro Angiogenesis Assays
Dihydroherbimycin A: Application Notes and Protocols for Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroherbimycin A is a benzoquinone ansamycin antibiotic and a derivative of the well-characterized heat shock protein 90 (Hsp90) inhibitor, Herbimycin A. As an analog, this compound is anticipated to exhibit similar biological activities, primarily through the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in tumor cell proliferation, survival, and signaling. Disruption of the Hsp90 chaperone cycle by its inhibitors leads to the proteasomal degradation of these client proteins, ultimately culminating in cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of the mechanism of action of this compound in inducing apoptosis and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound, like its parent compound Herbimycin A, is believed to exert its pro-apoptotic effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins. Many of these client proteins are key oncogenic drivers, including protein kinases, transcription factors, and anti-apoptotic proteins. The degradation of these proteins triggers the intrinsic apoptotic pathway.
Key events in this compound-induced apoptosis include:
-
Inhibition of Hsp90: this compound binds to Hsp90, inhibiting its ATPase activity.
-
Degradation of Client Proteins: This leads to the ubiquitin-proteasome-mediated degradation of oncogenic client proteins such as Akt, Bcr-Abl, and others.
-
Modulation of Bcl-2 Family Proteins: The degradation of survival signals can lead to a shift in the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax over anti-apoptotic members like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.
Quantitative Data
While specific quantitative data for this compound's apoptotic effects are limited in publicly available literature, data from related Hsp90 inhibitors like Herbimycin A and 17-DMAG provide valuable insights into the expected potency and efficacy.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | - | DPPH radical-scavenging | 1.3 µM | [1] |
| Herbimycin A | K562 (CML) | Apoptosis Enhancement | Synergizes with etoposide | [2] |
| 17-DMAG | SU-DHL-4 (DLBCL) | Apoptosis Induction | Dose-dependent increase | [3] |
Table 1: Summary of Biological Activities of this compound and Related Hsp90 Inhibitors. This table presents a summary of the reported biological activities. Note the limited specific data for this compound in the context of apoptosis.
Signaling Pathway
References
- 1. Antioxidant properties of this compound from a newly isolated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbimycin A accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dihydroherbimycin A IC50 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroherbimycin A, a derivative of the ansamycin antibiotic Herbimycin A, is an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting HSP90, this compound leads to the degradation of these client proteins, making it a promising agent for cancer therapy. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines.
Data Presentation
Due to the limited availability of a comprehensive set of publicly available IC50 values for this compound across a wide range of cancer cell lines, the following table is provided as a template for researchers to populate with their own experimental data. This structured format allows for easy comparison of the compound's potency across different cancer types.
| Cancer Type | Cell Line | IC50 (nM) | Assay Method | Reference |
| Breast Cancer | ||||
| Lung Cancer | ||||
| Leukemia | ||||
| Glioma | ||||
| Prostate Cancer | ||||
| Colon Cancer | ||||
| Melanoma | ||||
| Renal Cancer |
Experimental Protocols
Two common and robust methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PBS, sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour incubation with this compound, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Signaling Pathway of this compound (HSP90 Inhibition)
Caption: this compound inhibits HSP90, leading to the degradation of client oncoproteins.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Application of Dihydroherbimycin A in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dihydroherbimycin A (DHA) is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a multitude of client proteins. In the context of neurodegenerative diseases, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), the inhibition of Hsp90 by DHA presents a promising therapeutic strategy. Pathological hallmarks of these diseases often involve the misfolding and aggregation of specific proteins, namely amyloid-beta (Aβ) and tau in AD, and alpha-synuclein (α-syn) in PD. Hsp90 has been implicated in the stabilization of kinases and other proteins that contribute to this pathological cascade.
The primary mechanism of action for this compound in neurodegenerative disease models revolves around its ability to bind to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the proteasomal degradation of Hsp90 client proteins. Key client proteins relevant to neurodegeneration include kinases that phosphorylate tau, such as GSK-3β and Cdk5, and proteins involved in the aggregation of α-synuclein. By promoting the degradation of these proteins, DHA can potentially reduce tau hyperphosphorylation and inhibit the formation of neurotoxic protein aggregates.
Furthermore, the inhibition of Hsp90 can trigger a heat shock response, leading to the upregulation of other heat shock proteins like Hsp70. Hsp70 has its own neuroprotective functions, including assisting in the refolding of misfolded proteins and preventing their aggregation. This dual action of DHA – promoting the degradation of pro-pathogenic proteins and upregulating protective chaperones – makes it a compelling candidate for further investigation in neurodegenerative disease research.
Quantitative Data Summary
While specific quantitative data for this compound in neurodegenerative models is limited in publicly available literature, the following table provides an illustrative summary of expected efficacy based on the activity of similar Hsp90 inhibitors in relevant cell-based assays. Researchers should determine these values empirically for DHA in their specific experimental systems.
| Parameter | Cell Line | Disease Model | Illustrative Value |
| IC50 (Cytotoxicity) | SH-SY5Y | - | 50-200 nM |
| EC50 (Neuroprotection) | SH-SY5Y | Aβ (1-42) Induced Toxicity | 10-100 nM |
| EC50 (α-synuclein Aggregation Inhibition) | SH-SY5Y | α-synuclein Overexpression | 20-150 nM |
| EC50 (Tau Phosphorylation Reduction) | N2a-tau | Tauopathy Model | 15-120 nM |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound against Amyloid-Beta Induced Toxicity in SH-SY5Y Cells
1. Cell Culture and Differentiation:
- Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
- To induce a neuronal phenotype, seed cells at a low density (e.g., 2 x 10^4 cells/cm²) and differentiate using 10 µM retinoic acid in a low-serum medium (1% FBS) for 5-7 days.
2. Preparation of Amyloid-Beta (Aβ) Oligomers:
- Synthesize or purchase Aβ (1-42) peptide.
- To prepare oligomers, dissolve Aβ (1-42) in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO to create a stock solution.
- Dilute the stock solution in serum-free cell culture medium to a final concentration of 10 µM and incubate at 4°C for 24 hours to allow for oligomer formation.
3. This compound Treatment and Aβ Exposure:
- Plate differentiated SH-SY5Y cells in 96-well plates.
- Prepare a stock solution of this compound in DMSO.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 2 hours.
- Following pre-treatment, add the prepared Aβ (1-42) oligomers to the cell culture medium to a final concentration of 5 µM.
- Incubate the cells for 24 hours.
4. Assessment of Cell Viability (MTT Assay):
- After the 24-hour incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
5. Assessment of Cytotoxicity (LDH Assay):
- Collect the cell culture supernatant.
- Use a commercial LDH cytotoxicity assay kit to measure the release of lactate dehydrogenase from damaged cells, following the manufacturer's instructions.
- Measure absorbance at the recommended wavelength.
- Calculate cytotoxicity as a percentage of the positive control (cells lysed with Triton X-100).
Protocol 2: Inhibition of Alpha-Synuclein Aggregation in a Cellular Model
1. Cell Line and Transfection:
- Use SH-SY5Y cells stably or transiently overexpressing wild-type or mutant (e.g., A53T) human alpha-synuclein.
- For transient transfection, use a suitable transfection reagent according to the manufacturer's protocol.
2. This compound Treatment:
- Plate the alpha-synuclein-overexpressing cells.
- Treat the cells with a range of this compound concentrations (e.g., 10 nM to 500 nM) for 48 hours.
3. Assessment of Alpha-Synuclein Aggregation (Thioflavin T Staining):
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.25% Triton X-100 in PBS.
- Stain the cells with Thioflavin T solution (0.01% in PBS) for 10 minutes.
- Wash the cells with PBS.
- Visualize and quantify the fluorescent aggregates using a fluorescence microscope or a high-content imaging system.
4. Western Blot Analysis of Alpha-Synuclein Oligomers:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Separate the protein lysates on a non-denaturing or native PAGE gel to preserve oligomeric structures.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with an antibody specific for alpha-synuclein oligomers.
- Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
- Quantify the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of this compound in neuroprotection.
Caption: Workflow for assessing neuroprotection against Aβ toxicity.
Caption: Hsp90 inhibition-mediated heat shock response.
Application Notes and Protocols for In Vivo Delivery of Dihydroherbimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroherbimycin A is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. By inhibiting HSP90, this compound and its analogs lead to the degradation of these oncoproteins, making it a compelling candidate for cancer therapy. This document provides detailed application notes and protocols for the in vivo delivery of this compound and its closely related analog, 17-allylamino-17-demethoxygeldanamycin (17-AAG or Tanespimycin), to guide preclinical research. Due to the limited availability of specific in vivo delivery data for this compound, the protocols for 17-AAG, a well-studied HSP90 inhibitor with a similar chemical structure, are presented as a robust surrogate.
Mechanism of Action: HSP90 Inhibition
This compound and other ansamycin antibiotics function by binding to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition prevents the chaperone from assisting in the proper folding and stabilization of its client proteins. Consequently, these client proteins, many of which are critical for cancer progression, are targeted for degradation via the ubiquitin-proteasome pathway. Key signaling pathways affected by HSP90 inhibition include the PI3K-Akt pathway, which is pivotal for cell survival and proliferation.
Data Presentation: In Vivo Administration of 17-AAG
The following table summarizes quantitative data from preclinical in vivo studies of 17-AAG, which can be used as a starting point for designing experiments with this compound.
| Parameter | Details | Animal Model | Reference |
| Route of Administration | Intraperitoneal (IP) Injection | Mice | [1] |
| Dosage Range | 5 - 25 mg/kg | Mice | [1] |
| Dosing Frequency | Thrice weekly | Mice | [1] |
| Vehicle | DMSO-based formulation | N/A | [2] |
| Bioavailability | Poor oral bioavailability | Mice | [1] |
| Toxicity | Dose-limiting hepatic and gallbladder toxicity | Mice | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound/17-AAG for In Vivo Administration
Materials:
-
This compound or 17-AAG powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile injectable vehicle (e.g., 5% dextrose in water (D5W) or a lipid-based emulsion like Cremophor EL)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound or 17-AAG powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation.
-
-
Working Solution Formulation:
-
Important: Due to the poor aqueous solubility of these compounds, a co-solvent or emulsifying agent is necessary for in vivo administration. The final concentration of DMSO should be kept to a minimum (typically <10% of the final injection volume) to avoid toxicity.
-
On the day of injection, calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.
-
Slowly add the stock solution to the sterile injectable vehicle (e.g., D5W or Cremophor EL solution) while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the co-solvent ratio).
-
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound/17-AAG working solution
-
Mouse model (e.g., tumor xenograft model)
-
25-27 gauge needles and 1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdominal area.
-
-
Injection:
-
Draw the calculated volume of the drug solution into the syringe.
-
Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Lift the skin and insert the needle at a shallow angle (approximately 10-20 degrees) to avoid puncturing internal organs.
-
Inject the solution smoothly into the peritoneal cavity.
-
-
Post-Injection Monitoring:
-
Monitor the animals for any signs of acute toxicity or distress immediately following the injection and at regular intervals.
-
Continue the dosing schedule as per the experimental design (e.g., thrice weekly).
-
Concluding Remarks
The successful in vivo application of this compound and its analogs is highly dependent on the appropriate formulation to overcome poor solubility and ensure bioavailability. The protocols provided herein, based on the well-documented HSP90 inhibitor 17-AAG, offer a solid foundation for researchers. It is crucial to perform pilot studies to determine the optimal dosage and formulation for the specific animal model and experimental goals, while carefully monitoring for any potential toxicities. Novel delivery systems, such as nanoparticle-based formulations, are also being explored to enhance tumor-specific delivery and reduce systemic toxicity of HSP90 inhibitors.
References
Troubleshooting & Optimization
Dihydroherbimycin A solubility issues and solutions
Welcome to the technical support center for Dihydroherbimycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an ansamycin antibiotic that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the proper folding, stability, and function of numerous client proteins, many of which are critical components of signaling pathways that promote cancer cell survival and proliferation. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling cascades simultaneously.
Q2: In which solvents is this compound soluble?
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Expected to be soluble |
| Methanol | Expected to be soluble |
| Phosphate-Buffered Saline (PBS) | Insoluble or poorly soluble |
| Water | Insoluble or poorly soluble |
Q3: What is the recommended procedure for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the desired final concentration in cell culture media. To minimize the risk of precipitation, it is crucial to add the DMSO stock to the aqueous media dropwise while gently vortexing. The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C. Stock solutions prepared in DMSO can also be stored at -20°C for several weeks. To avoid degradation, it is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Problem: My this compound precipitated out of solution when I added it to my cell culture medium.
This is a common issue encountered with hydrophobic compounds like this compound when they are transferred from an organic solvent to an aqueous environment.
Possible Causes and Solutions:
-
Final DMSO Concentration is Too Low: The aqueous nature of cell culture media can cause poorly soluble compounds to precipitate.
-
Solution: While keeping the final DMSO concentration below cytotoxic levels (generally <0.5%) is important, ensure it is sufficient to maintain solubility. You may need to optimize the final DMSO concentration for your specific cell line and experimental conditions.
-
-
Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Add the this compound stock solution to your culture medium in a stepwise manner. This involves adding the stock drop-by-drop while gently agitating the medium to ensure gradual and even dispersion.
-
-
High Final Concentration of this compound: The desired final concentration of the compound may exceed its solubility limit in the final culture medium, even with the presence of DMSO.
-
Solution: Re-evaluate the required working concentration. It's possible that a lower, yet still effective, concentration will remain in solution.
-
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[1][2]
-
Solution: If precipitation persists, consider preparing the final dilution in a serum-free medium first, and then adding serum if required for your experiment. This can sometimes help to avoid initial precipitation issues.
-
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Gently vortex the tube until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Sterilization: The DMSO stock solution is considered sterile due to the nature of the solvent. No further filtration is typically required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C.
Signaling Pathways and Experimental Workflows
This compound's inhibition of HSP90 disrupts multiple downstream signaling pathways crucial for cancer cell survival and proliferation. Below are diagrams illustrating the key affected pathways and a general workflow for investigating the effects of this compound.
References
optimizing Dihydroherbimycin A concentration for cytotoxicity assay
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers using Dihydroherbimycin A (DHA) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ansamycin antibiotic and a derivative of Herbimycin A. Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone required for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival, including protein kinases involved in signal transduction. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis (programmed cell death).
Q2: How should I prepare and store a stock solution of this compound?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[1]
-
Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in 100% DMSO. Sonication can help dissolve the compound if needed.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] A solution stored at -20°C should ideally be used within a month, while storage at -80°C can extend its stability for up to six months.[3]
Q3: What is a recommended starting concentration range for a dose-response experiment with this compound?
The effective concentration of this compound can vary significantly depending on the cell line and incubation time. Based on typical IC50 values for Hsp90 inhibitors, a broad starting range for a dose-response curve is recommended. Consider a logarithmic serial dilution series spanning from 1 nM to 10,000 nM (10 µM) . This wide range will help identify the cytotoxic window for your specific cell model.
Q4: What is the maximum safe concentration of DMSO to use in cell culture media?
The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced toxicity.
-
Safe Level: A final DMSO concentration of 0.1% is considered safe for nearly all cell lines.[2][4]
-
Tolerable Level: Most robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[2][4]
-
Critical Control: Always include a "vehicle control" in your experimental design. This control should contain cells treated with the highest concentration of DMSO used in your experiment to ensure that any observed cytotoxicity is due to the drug and not the solvent.[3]
Troubleshooting Guide
Q1: I am observing high variability between my experimental replicates. What are the common causes and solutions?
High variability can obscure real results and make data interpretation difficult.[5][6]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask before pipetting. For suspension cells, ensure they are evenly distributed before adding the drug.[6] |
| Pipetting Errors | Use calibrated pipettes and consistent, gentle pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each step. Using a multichannel pipette for adding reagents can improve consistency.[6] |
| "Edge Effect" in Plates | The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media. |
| Presence of Air Bubbles | Bubbles in the wells can interfere with absorbance or fluorescence readings. Visually inspect plates and if bubbles are present, they can be carefully broken with a sterile syringe needle.[7] |
| Cell Contamination | Routine testing for mycoplasma contamination is crucial, as it can alter cellular metabolism and response to treatment.[8] |
Q2: The IC50 value I calculated is very different from what is reported in the literature. Why would this happen?
Direct comparison of IC50 values between studies can be challenging.
| Potential Cause | Explanation & Solution |
| Different Cell Lines | Cell lines have different genetic backgrounds, proliferation rates, and expression levels of Hsp90 and its client proteins, leading to varied sensitivity. The doubling time of a cell line can significantly impact the calculated IC50 value.[9] |
| Different Incubation Times | The duration of drug exposure is critical. An IC50 value determined after 24 hours can be very different from one determined after 48 or 72 hours.[10] Ensure you are comparing data from similar time points. |
| Assay Type | Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity in MTT vs. membrane integrity in LDH release). This can yield different IC50 values. |
| Cell Culture Conditions | Factors like cell passage number, confluency at the time of treatment, and media composition can influence drug sensitivity.[8] It's important to use cells with a consistent, low passage number and standardize culture procedures.[8] |
Q3: My compound precipitated after being added to the cell culture medium. How can I prevent this?
Compound precipitation will lead to inaccurate and non-reproducible results.
| Potential Cause | Recommended Solution |
| Rapid Dilution | Diluting the highly concentrated DMSO stock directly into the full volume of aqueous media can cause the drug to crash out of solution. |
| Low Solubility | The drug's solubility limit may have been exceeded. |
| Solution | Perform a stepwise serial dilution process.[3] First, create an intermediate, high-concentration dilution of the DMSO stock in a small volume of media. Then, use this intermediate dilution to prepare the final concentrations in your plate. This gradual reduction in DMSO concentration helps keep the compound soluble.[4] |
Experimental Protocols & Workflows
Protocol: Determining IC50 of this compound via MTT Assay
This protocol provides a general framework for assessing cytotoxicity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
This compound (powder)
-
100% DMSO
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. To avoid precipitation, perform a 2-step dilution: first create a 2X concentrated working solution for each final concentration, ensuring the DMSO concentration in this 2X solution is below 1%.
-
Carefully remove the old media from the wells and add 100 µL of the corresponding drug dilution to each well. Include "untreated" (media only) and "vehicle control" (media + highest DMSO concentration) wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media, no cells) from all other values.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Visualized Workflows and Pathways
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Logic chart for troubleshooting common cytotoxicity assay issues.
Reference Data
The IC50 of an anticancer agent is highly dependent on the specific cancer cell line and the duration of the assay.[10][11] For example, the IC50 for the standard chemotherapeutic drug doxorubicin can vary significantly between different breast cancer cell lines like MCF-7 and doxorubicin-resistant MCF-7/Adr cells (1.26 µM vs 13.6 µM, respectively, after 48h).[12] Researchers should establish a baseline for their specific cell model and experimental conditions. The table below is provided as a template to organize results from optimization experiments.
Table 1: Experimental Data Template for this compound IC50 Determination
| Cell Line | Assay Type | Incubation Time (hours) | Determined IC50 (nM) | Notes |
|---|---|---|---|---|
| e.g., MCF-7 | MTT | 48 | Data Point 1 | e.g., Passage #10 |
| e.g., MCF-7 | MTT | 72 | Data Point 2 | e.g., Passage #10 |
| e.g., MDA-MB-231 | MTT | 48 | Data Point 3 | e.g., Passage #8 |
| Enter your data| | | | |
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. scholar.harvard.edu [scholar.harvard.edu]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroherbimycin A stability and storage conditions
This technical support center provides guidance on the stability and storage of Dihydroherbimycin A, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
As a solid (lyophilized powder): Store at -20°C for long-term stability. When stored correctly, the powder is expected to be stable for at least two years.[1]
-
In solution: Prepare stock solutions in a suitable solvent such as DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C.[1] For longer-term storage of solutions, -80°C is recommended.
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized this compound powder in an appropriate solvent like DMSO. For instance, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure the powder is fully dissolved by gentle vortexing.
Q3: Is this compound sensitive to light?
Yes, like other ansamycin antibiotics such as Herbimycin A, this compound is light-sensitive.[1] It is crucial to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the expected stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions is expected to be limited. Ansamycin antibiotics can be susceptible to hydrolysis, particularly at non-neutral pH. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Stability Data
The following tables summarize the recommended storage conditions and provide estimated stability data for this compound based on information available for closely related benzoquinone ansamycin antibiotics.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C | ≥ 2 years[1] |
| Solution in DMSO | -20°C | Up to 3 months[1] |
| -80°C | Up to 6 months |
Table 2: Estimated Stability of this compound Under Various Conditions
| Condition | Solvent | Temperature | Estimated Stability |
| pH | Aqueous Buffer | Room Temperature | Unstable at acidic and alkaline pH |
| Light | DMSO | Room Temperature | Prone to photodegradation |
| Temperature | DMSO | 4°C | Weeks |
| DMSO | Room Temperature | Days |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer system over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) of known concentration.
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test solvent or buffer (e.g., PBS, cell culture medium). Prepare multiple identical aliquots for analysis at different time points.
-
Storage Conditions: Store the test solutions under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate and half-life under the tested conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Improper storage of stock solution. 2. Repeated freeze-thaw cycles. 3. Degradation in aqueous media. 4. Photodegradation. | 1. Ensure stock solutions are stored at -20°C or -80°C. 2. Aliquot stock solutions into single-use volumes. 3. Prepare fresh dilutions in aqueous buffers or media for each experiment. 4. Protect solutions from light at all times. |
| Precipitation of the compound in aqueous solution | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) in the final aqueous solution. 2. Consider using a solubilizing agent if compatible with the experimental system. |
| Inconsistent experimental results | 1. Inaccurate initial concentration of the stock solution. 2. Variability in the age of diluted solutions. | 1. Verify the concentration of the stock solution spectrophotometrically or by another quantitative method. 2. Always use freshly prepared dilutions for each experiment. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Review storage and handling procedures to minimize degradation. 2. Analyze samples immediately after preparation. 3. If degradation is unavoidable, identify and characterize the degradation products. |
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for experimental issues.
Caption: Decision tree for proper storage and handling.
References
preventing Dihydroherbimycin A precipitation in media
Welcome to the technical support center for Dihydroherbimycin A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone protein that is essential for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction pathways that promote cell growth, survival, and proliferation. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting critical cellular processes. This makes it a valuable tool for studying cellular signaling and a potential therapeutic agent in diseases like cancer.
Q2: Why does this compound precipitate in my cell culture media?
This compound, like many other HSP90 inhibitors, is a hydrophobic molecule with limited aqueous solubility. Cell culture media are primarily aqueous solutions. When a concentrated stock of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the culture media, the compound can come out of solution and form a precipitate.[1][2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, sterile-filtered DMSO.[1][3] It is readily soluble in DMSO, allowing for the preparation of a concentrated stock that can be stored for later use.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[1][4] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.[3][5]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing and using this compound in cell culture to minimize the risk of precipitation.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound to the media. | 1. Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause a sudden change in solvent polarity, leading to precipitation. 2. High Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit. 3. Incorrect Stock Concentration: The stock solution may be too concentrated, requiring a very small, difficult-to-pipette volume for dilution. | 1. Use a Serial Dilution Method: Prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. (See detailed protocol below). 2. Optimize Final Concentration: If precipitation persists, consider reducing the final working concentration of this compound. 3. Prepare a Lower Concentration Stock: If you are consistently seeing precipitation, prepare a less concentrated stock solution in DMSO to allow for larger, more accurate transfer volumes. |
| Media becomes cloudy over time after adding this compound. | 1. Temperature Fluctuation: Changes in temperature can affect the solubility of the compound. 2. Interaction with Media Components: this compound may be interacting with components in the serum or media supplements over time. | 1. Maintain Consistent Temperature: Ensure that the media and all solutions are maintained at the appropriate temperature (typically 37°C) throughout the experiment. 2. Reduce Serum Concentration (if possible): If your experiment allows, try reducing the serum concentration in your media, as serum proteins can sometimes contribute to compound precipitation. 3. Prepare Freshly: Prepare the this compound-containing media immediately before use. |
| Inconsistent experimental results. | Precipitation leading to inaccurate dosing: If the compound precipitates, the actual concentration of soluble, active this compound in the media will be lower and more variable than intended. | 1. Visually Inspect for Precipitation: Before adding the media to your cells, carefully inspect the solution for any signs of precipitation. Hold it up to a light source to check for cloudiness or visible particles. 2. Filter Sterilization: After preparing the final working solution, you can sterile-filter it using a 0.22 µm filter to remove any potential micro-precipitates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO. The solubility of this compound in DMSO is estimated to be similar to other ansamycin antibiotics. For instance, the related compound CB-1954 has a solubility of approximately 20 mg/mL in DMSO.[6]
Materials:
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This compound (powder)
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Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade
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Sterile microcentrifuge tubes
Procedure:
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Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 576.69 g/mol .
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Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
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Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media (Serial Dilution Method)
This protocol describes a step-by-step method to dilute the this compound stock solution into cell culture media to minimize precipitation.
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium (containing serum and other supplements)
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Sterile conical tubes or microcentrifuge tubes
Procedure:
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Determine the final desired concentration of this compound in your experiment (e.g., 100 nM).
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Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your total culture volume.
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Prepare an intermediate dilution:
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In a sterile tube, add a volume of pre-warmed complete cell culture medium that is at least 100 times the volume of the DMSO stock you will be adding.
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While gently vortexing or swirling the tube of media, add the calculated volume of the 10 mM this compound stock solution dropwise to the media. This creates an intermediate dilution.
-
-
Prepare the final working solution:
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Add the intermediate dilution to the rest of your pre-warmed complete cell culture medium to reach the final desired volume and concentration.
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Gently mix the final solution by inverting the container several times.
-
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Visually inspect for precipitation before adding the media to your cells. The solution should be clear.
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Add the final working solution to your cells immediately after preparation.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Estimated to be similar to related compounds | - |
| CB-1954 | DMSO | ~20 mg/mL | [6] |
| Herbimycin C | DMSO, Ethanol, Methanol | Soluble | |
| This compound | Water | Limited solubility |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Cell Type | Maximum Tolerated DMSO Concentration | General Recommendation | Reference |
| Most Cell Lines | 0.5% - 1% | < 0.5% | [3][4] |
| Primary Cells | More sensitive, often < 0.1% | Perform a dose-response curve | [3] |
Visualizations
Signaling Pathway Diagrams
This compound functions by inhibiting HSP90, a key molecular chaperone. This inhibition leads to the degradation of numerous HSP90 client proteins, many of which are critical components of various signaling pathways that are often dysregulated in cancer.
Caption: Mechanism of this compound action on the HSP90 chaperone cycle.
Caption: HSP90 client protein degradation pathway upon inhibition by this compound.
Experimental Workflow Diagram
Caption: Recommended workflow for preparing this compound working solution.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
troubleshooting inconsistent results in Dihydroherbimycin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Dihydroherbimycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an ansamycin antibiotic that acts as an inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival, including signaling kinases and transcription factors. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound inhibits its chaperone function, leading to the degradation of client proteins via the ubiquitin-proteasome pathway. This disruption of key signaling pathways can induce cell cycle arrest and apoptosis.
Q2: What are the common causes of inconsistent results in this compound experiments?
Inconsistent results with Hsp90 inhibitors like this compound are a known challenge and can stem from several factors:
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Cell Line Heterogeneity: Different cancer cell lines exhibit varied responses to Hsp90 inhibitors. This can be due to differences in Hsp90 expression levels, the specific client proteins they depend on, and the presence of drug resistance mechanisms.
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Compound Stability and Solubility: this compound, like other ansamycin antibiotics, has limited aqueous solubility and can be unstable under certain conditions. Improper storage or handling of the compound and its solutions can lead to loss of activity.
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Experimental Protocol Variations: Minor differences in experimental protocols, such as cell density, passage number, treatment duration, and the concentration of the vehicle (e.g., DMSO), can significantly impact the outcome.
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Induction of Heat Shock Response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins (e.g., Hsp70, Hsp27). These compensatory mechanisms can confer resistance to the drug.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, follow these guidelines for preparing and storing this compound:
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Solvent: this compound is soluble in DMSO. For other ansamycins like Herbimycin A, solubility in DMSO can be up to 6 mg/mL.[2]
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Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
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Storage:
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Powder: Store the solid compound at -20°C for up to 3 years.
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In Solvent: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
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Working Solution Preparation: When preparing working solutions for cell culture, dilute the DMSO stock in a stepwise manner into the culture medium. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity to the cells.[3] It is crucial to visually inspect the medium for any precipitation after adding the compound.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
Problem: High variability in IC50 values or inconsistent dose-response curves between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Maintain consistent cell passage numbers for all experiments. - Seed cells at a consistent density and allow them to adhere and stabilize before treatment. - Regularly test cell lines for mycoplasma contamination. |
| Compound Precipitation | - Visually inspect the culture medium for precipitates after adding this compound. - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a co-solvent if precipitation persists, but validate its effect on cell viability.[3] |
| Assay-Specific Issues (e.g., MTT, MTS) | - Ensure the incubation time with the reagent is consistent across all plates and experiments. - For MTT assays, ensure complete solubilization of the formazan crystals. - Be aware of potential interference from the compound with the assay reagents. Run a control with this compound in cell-free medium. |
| Cell Line-Specific Resistance | - Measure the baseline expression of Hsp90 and key client proteins in your cell line. - Investigate the induction of Hsp70 or other heat shock proteins upon treatment, as this can indicate a resistance mechanism. |
Inconsistent Western Blot Results for Client Protein Degradation
Problem: Variable or no degradation of Hsp90 client proteins (e.g., Akt, Raf-1, HER2) after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for client protein degradation in your specific cell line. - Perform a dose-response experiment to identify the effective concentration of this compound. |
| Issues with Protein Extraction and Quantification | - Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during extraction. - Accurately quantify total protein concentration using a reliable method (e.g., BCA assay) to ensure equal loading. |
| Western Blotting Technique | - Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. - Optimize antibody concentrations (primary and secondary) and incubation times. - Use a reliable loading control. However, be aware that the expression of common housekeeping proteins like actin and tubulin can sometimes be affected by experimental conditions.[4] Consider total protein normalization as an alternative. |
| Client Protein Kinetics | - The degradation kinetics of different client proteins can vary. Some may be degraded rapidly, while others may require longer treatment times. - Some client proteins might show a transient increase before degradation. |
Data Presentation
Table 1: Example IC50 Values of Hsp90 Inhibitors in Breast Cancer Cell Lines
The following table provides example IC50 values for the Hsp90 inhibitor 17-AAG (Tanespimycin), a compound structurally related to this compound, in different breast cancer cell lines. It is crucial to determine the IC50 of this compound empirically for each cell line used in your experiments.
| Cell Line | Hsp90 Inhibitor | IC50 (µM) | Reference |
| MCF-7 | Doxorubicin (for comparison) | 1.26 | [5] |
| MCF-7/Adr (Doxorubicin-resistant) | Doxorubicin (for comparison) | 13.6 | [5] |
This table is for illustrative purposes. Researchers should generate their own dose-response curves and calculate IC50 values for this compound in their specific experimental system.
Table 2: Antioxidant Activity of this compound
| Assay | Compound | IC50 (µM) |
| DPPH Radical-Scavenging | This compound | 1.3 |
| DPPH Radical-Scavenging | α-tocopherol (reference) | 2.7 |
Data from Chang & Kim, 2007.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration) and untreated cells.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Hsp90 Client Proteins
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Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against the Hsp90 client protein of interest (e.g., Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
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Quantification: Quantify the band intensities using image analysis software and normalize the client protein levels to the loading control.
Visualizations
Caption: Hsp90 signaling and inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Antioxidant properties of this compound from a newly isolated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbexa.com [abbexa.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Total protein analysis as a reliable loading control for quantitative fluorescent Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Dihydroherbimycin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Dihydroherbimycin A. All quantitative data is summarized in structured tables, and detailed experimental protocols and signaling pathway diagrams are provided to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound, an analog of Geldanamycin, is a well-characterized inhibitor of Heat Shock Protein 90 (HSP90). It binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function. This leads to the degradation of a wide range of HSP90 client proteins, many of which are involved in oncogenic signaling pathways.
Q2: What are the likely off-targets of this compound?
Given its mechanism of action, the most probable off-targets for this compound are other isoforms of HSP90 and other proteins with ATP-binding sites. Key potential off-targets include:
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HSP90 Isoforms: Grp94 (endoplasmic reticulum) and TRAP1 (mitochondria).
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Other ATP-Binding Proteins: While less common for this class of inhibitors, some kinases could be potential off-targets. However, broad kinome screening is generally less informative than focusing on HSP90 isoforms and client protein degradation.[1]
Q3: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is crucial for several reasons:
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Data Interpretation: Off-target effects can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it is, in fact, due to an off-target interaction.
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Toxicity: Off-target binding can lead to cellular toxicity and adverse effects in preclinical and clinical studies. The benzoquinone moiety present in Geldanamycin and its analogs is known to be associated with off-target toxicities.[1]
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Drug Development: A thorough understanding of the selectivity profile of a compound is essential for its development as a therapeutic agent.
Q4: What are the recommended initial steps to assess the off-target profile of this compound in my experimental system?
A recommended starting point is to perform a dose-response experiment and assess the degradation of known sensitive HSP90 client proteins, such as HER2 or Raf-1, by Western blotting.[1] This confirms on-target activity in your cellular context. Subsequently, you can investigate the effect on HSP90 isoforms and assess for common off-target effects like the induction of reactive oxygen species.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Cellular Phenotypes
| Potential Cause | Troubleshooting Steps |
| Off-target effects | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with HSP90 in your cells. - Analyze the degradation of a panel of HSP90 client proteins to confirm on-target pathway inhibition. - Test for the induction of reactive oxygen species (ROS), a known off-target effect of the benzoquinone moiety. |
| Compound Instability | - Prepare fresh stock solutions of this compound for each experiment. - Protect the compound from light and store it under recommended conditions. |
| Cell Line Specific Effects | - Characterize the expression levels of HSP90 isoforms and key client proteins in your cell line. - Compare the effects of this compound in multiple cell lines. |
| Inactive Compound | - Purchase the compound from a reputable supplier and obtain a certificate of analysis. - If possible, use an inactive structural analog as a negative control.[1] |
Problem 2: Difficulty Interpreting Western Blot Results for HSP90 Client Proteins
| Potential Cause | Troubleshooting Steps |
| Antibody Issues | - Validate the specificity of your primary antibodies using positive and negative controls. - Use a secondary antibody from a different host species than your primary antibody to avoid cross-reactivity. |
| Suboptimal Protein Extraction | - Use a lysis buffer containing protease and phosphatase inhibitors. - Ensure complete cell lysis by sonication or mechanical disruption. |
| Loading Inconsistencies | - Quantify total protein concentration using a BCA or Bradford assay before loading. - Normalize to a reliable loading control whose expression is not affected by HSP90 inhibition (e.g., β-actin, GAPDH). |
| Client Protein Turnover Rate | - Perform a time-course experiment to determine the optimal time point for observing client protein degradation. |
Problem 3: Ambiguous Cellular Thermal Shift Assay (CETSA) Results
| Potential Cause | Troubleshooting Steps |
| Insufficient Thermal Shift | - Optimize the heating temperature and duration for your specific target and cell line. - Increase the concentration of this compound. |
| High Background | - Ensure complete removal of precipitated proteins by centrifugation. - Use a high-quality antibody for Western blot detection. |
| Indirect Thermal Stabilization | - A thermal shift may occur due to the stabilization of a protein complex containing the direct target. - Validate direct binding using a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins. |
Quantitative Data Summary
Table 1: this compound - HSP90 Isoform Binding Affinity
| Target | Binding Affinity (Kd) | Assay Type |
| HSP90α | Data not available | e.g., SPR, ITC |
| HSP90β | Data not available | e.g., SPR, ITC |
| Grp94 | Data not available | e.g., SPR, ITC |
| TRAP1 | Data not available | e.g., SPR, ITC |
Table 2: this compound - Off-Target Kinase Profiling (Example Template)
A kinome scan would typically be performed at a fixed concentration (e.g., 1 µM) and results reported as percent of control.
| Kinase Target | Percent of Control (%) |
| ABL1 | Data not available |
| AKT1 | Data not available |
| BRAF | Data not available |
| EGFR | Data not available |
| ... (and so on for a broad kinase panel) | Data not available |
Table 3: this compound - IC50 Values for Selected Off-Targets (Example Template)
| Off-Target | IC50 (µM) | Assay Type |
| Example Kinase 1 | Data not available | Biochemical Assay |
| Example Kinase 2 | Data not available | Biochemical Assay |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against an HSP90 client protein (e.g., HER2, Raf-1, AKT) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
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Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
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Heating: Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.
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Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
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Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of HSP90 by Western blotting as described in Protocol 1.
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Data Analysis: Plot the band intensity of soluble HSP90 against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
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Cell Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat cells with this compound at various concentrations and include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
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Staining: After the desired treatment time, remove the media and wash the cells with PBS. Add a solution of a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX Green) to each well and incubate according to the manufacturer's instructions, protected from light.
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Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
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Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Visualizations
Caption: Inhibition of HSP90 by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Dihydroherbimycin A Toxicity in Animal Models
Disclaimer: Direct toxicity data for Dihydroherbimycin A in animal models is limited in publicly available literature. The following troubleshooting guides and FAQs are based on published data for the closely related parent compound, Herbimycin A, and other well-characterized HSP90 inhibitors such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin). Researchers should use this information as a general guide and establish the safety profile of this compound through dose-range finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could be linked to toxicity?
A1: this compound, like its parent compound Herbimycin A, is known to be an inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell growth, proliferation, and survival. Inhibition of HSP90 leads to the degradation of these client proteins, which, while being the desired anti-tumor mechanism, can also affect normal cellular processes and lead to toxicity. Additionally, Herbimycin A has been shown to inhibit Src family kinases.[2][3]
Q2: What are the common toxicities observed with HSP90 inhibitors in animal models?
A2: While specific data for this compound is scarce, common dose-limiting toxicities observed with other HSP90 inhibitors like 17-AAG and 17-DMAG in animal and clinical studies include hepatotoxicity, gastrointestinal issues (diarrhea, nausea), and fatigue.[4] Ocular toxicities have also been reported. It is crucial to monitor liver function, body weight, and general animal well-being during in vivo studies.
Q3: Is there any information on the toxicity of Herbimycin A in animal models?
A3: One study reported no evidence of toxicity in mice treated with Herbimycin A at concentrations effective for inhibiting bone resorption and hypercalcemia.[3] However, another study noted its potent herbicidal activity, suggesting selective toxicity.[5] These findings highlight the need for careful dose-escalation studies for any new derivative like this compound.
Q4: How might the antioxidant properties of this compound affect its toxicity profile?
A4: this compound has been shown to possess more potent antioxidant activity than Herbimycin A.[6][7] In theory, this could be beneficial, potentially mitigating some off-target toxicities mediated by oxidative stress. However, the overall impact on the toxicity profile in an in vivo setting is undetermined and requires experimental validation.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity at Calculated Doses
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Possible Cause: The calculated starting dose, potentially based on in vitro IC50 values, may not directly translate to in vivo efficacy and toxicity. The Maximum Tolerated Dose (MTD) for this compound may be lower than anticipated.
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Troubleshooting Steps:
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Immediately halt the study and perform a comprehensive review of all experimental parameters.
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Conduct a dose-range finding study starting with a significantly lower dose (e.g., 1/10th of the initial dose) and using a smaller cohort of animals.
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Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and establish clear humane endpoints.
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Consider the formulation and vehicle used, as they can influence drug solubility, bioavailability, and toxicity.
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Issue 2: High Variability in Toxicity Between Animals in the Same Dose Group
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Possible Cause: Inconsistent drug administration, variability in animal health status, or issues with the formulation's stability or homogeneity.
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Troubleshooting Steps:
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Ensure the drug formulation is homogenous and stable throughout the dosing period. Use fresh preparations if necessary.
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Refine the administration technique (e.g., intraperitoneal, oral gavage) to ensure consistent delivery of the intended dose.
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Verify the health status of all animals before the start of the experiment to minimize biological variability.
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Increase the sample size (n) per group to improve statistical power and better account for individual variations.
-
Issue 3: Signs of Hepatotoxicity (e.g., elevated liver enzymes)
-
Possible Cause: Hepatotoxicity is a known class effect of some HSP90 inhibitors.
-
Troubleshooting Steps:
-
Incorporate regular monitoring of liver function markers (e.g., ALT, AST) in your study design.
-
Consider a dose reduction or a less frequent dosing schedule.
-
Investigate co-administration with a hepatoprotective agent, though this would be a separate research question.
-
Data Presentation
Table 1: Summary of Toxicity Data for Related HSP90 Inhibitors
| Compound | Animal Model | Route of Administration | Dose | Observed Toxicities/Effects | Reference |
| Herbimycin A | Mice | Not Specified | 1-100 ng/ml (in vitro) | No evidence of toxicity in mice at effective doses for inhibiting bone resorption. | [3] |
| 17-AAG | Mice | Intraperitoneal | 80 mg/kg/day | Hepatotoxicity has been noted as a limiting factor in clinical trials. | [8] |
| 17-DMAG | Patients | Intravenous | ≥ 80mg/m² | Nausea, vomiting, fatigue, hematologic toxicity, liver enzyme disturbances, ocular disturbances. | [4] |
Experimental Protocols
Protocol: Murine Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Drug Formulation:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., DMSO and Cremophor EL in saline for intraperitoneal injection).
-
The final concentration of DMSO should be kept below 10% to minimize vehicle-related toxicity.
-
Prepare fresh formulations for each day of dosing.
-
-
Dose Escalation:
-
Begin with a starting dose of 1 mg/kg.
-
Employ a dose escalation scheme (e.g., modified Fibonacci sequence) for subsequent dose groups (n=3-5 mice per group).
-
Administer the drug daily for 5 consecutive days.
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, and signs of pain or distress).
-
Define humane endpoints (e.g., >20% body weight loss, severe lethargy).
-
-
Data Collection at Endpoint:
-
On day 6 (24 hours after the last dose), collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function tests).
-
Euthanize animals and perform a gross necropsy.
-
Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, a >15-20% loss in body weight, or other severe clinical signs of toxicity.
Mandatory Visualization
Caption: Inhibition of HSP90 by this compound leads to client protein degradation.
Caption: A typical experimental workflow for an in vivo toxicity study.
References
- 1. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Herbimycin A, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of this compound from a newly isolated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
improving Dihydroherbimycin A bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Dihydroherbimycin A. The focus is on improving its bioavailability for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a derivative of the ansamycin antibiotic Herbimycin A and is known to be a potent inhibitor of Heat Shock Protein 90 (HSP90). Like many natural product-derived compounds, this compound is hydrophobic, which can lead to poor aqueous solubility and consequently, low and variable oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in target tissues during in vivo studies.
Q2: What are the primary strategies to improve the bioavailability of this compound?
The main approaches to enhance the bioavailability of poorly soluble drugs like this compound fall into three categories:
-
Solubility Enhancement: Increasing the dissolution rate of the compound in the gastrointestinal tract.
-
Permeability Enhancement: Improving the ability of the drug to cross the intestinal membrane.
-
Metabolic Stabilization: Protecting the drug from degradation by enzymes in the gut and liver (first-pass metabolism).
Q3: Are there any specific formulation approaches that have been successful for similar compounds?
Yes, for compounds with similar physicochemical properties (i.e., hydrophobic, poorly soluble), several formulation strategies have proven effective. These include:
-
Nanoparticle-based formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes.
-
Prodrug strategies: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in vivo.
-
Lipid-based formulations: Dissolving the drug in oils, surfactants, or co-solvents can improve its absorption.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| Low or inconsistent drug levels in plasma after oral administration. | Poor aqueous solubility of this compound. | 1. Formulate as a nanosuspension: This increases the surface area for dissolution. See the detailed protocol for Nanoprecipitation below.2. Use a co-solvent system: Dissolve this compound in a water-miscible organic solvent like DMSO first, and then dilute it in the vehicle for administration. Note that the final concentration of the organic solvent should be non-toxic to the animals.3. Prepare a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. |
| High variability in efficacy between experimental animals. | Inconsistent absorption due to formulation instability or food effects. | 1. Ensure a homogenous and stable formulation: Use appropriate stabilizers in your formulation. Characterize the formulation for particle size and stability before in vivo use.2. Standardize feeding protocols: Administer the drug at a consistent time relative to feeding, as food can significantly impact the absorption of hydrophobic drugs. |
| No observable therapeutic effect at expected doses. | Insufficient drug reaching the target tissue due to low bioavailability and/or rapid metabolism. | 1. Consider alternative routes of administration: Intraperitoneal (IP) or intravenous (IV) injection can bypass the gastrointestinal barrier and first-pass metabolism, providing a clearer picture of the drug's efficacy.2. Investigate a prodrug approach: Synthesizing a more soluble prodrug of this compound could improve its pharmacokinetic profile.[1][2] |
| Difficulty dissolving this compound for formulation. | High hydrophobicity of the compound. | 1. Refer to solubility data: While specific data for this compound is limited, its parent compound, Herbimycin A, is soluble in DMSO.[3] Start with small-scale solubility testing in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400).2. Use sonication or gentle heating: These methods can aid in the dissolution process, but care should be taken to avoid degradation of the compound. |
Quantitative Data
Due to the limited publicly available data specifically for this compound, the following table includes solubility information for its parent compound, Herbimycin A, which can serve as a starting point for formulation development.
| Compound | Solvent | Solubility | Reference |
| Herbimycin A | DMSO | ~6 mg/mL | [3] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
2 mL screw-cap vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a 2 mL vial.
-
Add 1 mL of the selected solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Protocol for Nanoparticle Formulation via Nanoprecipitation
This protocol describes a general method for preparing nanoparticles of a hydrophobic drug like this compound. This method is based on the Flash NanoPrecipitation technique.[4][5][6]
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., acetone, tetrahydrofuran)
-
A polymer for stabilization (e.g., Poloxamer 188, PVP)
-
Purified water
-
Stir plate and stir bar
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent. The concentrations will need to be optimized for the desired particle size and drug loading.
-
Aqueous Phase Preparation: Prepare the purified water (the anti-solvent).
-
Nanoprecipitation: While vigorously stirring the aqueous phase, rapidly inject the organic phase into it. The rapid solvent mixing will cause the hydrophobic drug and polymer to precipitate into nanoparticles.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension, often under reduced pressure or with gentle heating, to evaporate the organic solvent.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and drug encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and HPLC.
-
Purification (Optional): If necessary, nanoparticles can be purified from unencapsulated drug and excess polymer by centrifugation and resuspension or by dialysis.
Visualizations
Signaling Pathway of HSP90 Inhibition
This compound is an inhibitor of HSP90. HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting these key oncogenic signaling pathways.
Caption: HSP90 inhibition by this compound.
Experimental Workflow for Improving Bioavailability
This workflow outlines the logical steps a researcher might take to address poor bioavailability of this compound in their in vivo studies.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Synthesis of pochoxime prodrugs as potent HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. abbexa.com [abbexa.com]
- 4. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles [app.jove.com]
Dihydroherbimycin A degradation products and their impact
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroherbimycin A. The information provided is intended to help address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. Is it still usable?
A1: Discoloration of your this compound solution, often appearing as a yellow or brownish tint, can be an indicator of degradation. The benzoquinone core of ansamycin antibiotics like this compound is susceptible to degradation, which can lead to a loss of biological activity. It is recommended to prepare fresh solutions and avoid prolonged storage, especially in aqueous buffers. If you observe discoloration, it is advisable to discard the solution and prepare a new one from a fresh stock to ensure the reliability of your experimental results.
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors. One primary cause is the degradation of the compound in your cell culture medium. The stability of this compound can be influenced by the pH, temperature, and composition of the medium. To mitigate this, prepare fresh dilutions of this compound in your culture medium for each experiment. Additionally, ensure that your stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. Inconsistencies can also arise from variations in cell density, passage number, and overall cell health.
Q3: How does the degradation of this compound impact its biological activity?
A3: this compound exerts its biological effects by inhibiting Heat Shock Protein 90 (Hsp90). Degradation of the molecule can alter its chemical structure, leading to a reduced affinity for the ATP-binding pocket of Hsp90. This, in turn, diminishes its ability to induce the degradation of Hsp90 client proteins, such as HER2, resulting in a loss of downstream signaling inhibition and anti-proliferative effects.[1] Therefore, using degraded this compound can lead to an underestimation of its efficacy in your experiments.
Q4: What are the optimal storage conditions for this compound?
A4: To minimize degradation, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For stock solutions, it is recommended to dissolve the compound in a suitable organic solvent, such as DMSO, at a high concentration, aliquot it into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in the appropriate buffer or medium immediately before use.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Hsp90 Client Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Prepare a fresh stock solution of this compound in DMSO. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Prepare working dilutions in pre-warmed cell culture medium immediately before treating cells. 4. Visually inspect the solution for any signs of precipitation or discoloration. |
| Suboptimal Treatment Conditions | 1. Optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Optimize the treatment duration. Hsp90 client protein degradation is time-dependent. |
| Cell Line Resistance | 1. Verify the expression levels of Hsp90 and its client proteins in your cell line. 2. Consider that some cell lines may have intrinsic resistance mechanisms to Hsp90 inhibitors. |
| Incorrect Western Blotting Technique | 1. Ensure complete protein transfer to the membrane. 2. Use validated primary antibodies for Hsp90 client proteins. 3. Include appropriate positive and negative controls. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Activity | 1. Ensure homogenous mixing of this compound in the culture medium before adding to the cells. 2. Use freshly prepared working solutions for each replicate. |
| Variations in Cell Plating and Growth | 1. Ensure uniform cell seeding density across all wells/plates. 2. Allow cells to adhere and resume logarithmic growth before treatment. 3. Monitor cell health and morphology throughout the experiment. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use appropriate pipetting techniques to ensure accurate and consistent volumes. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
Procedure:
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC-MS.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC-MS.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC-MS.
-
-
Thermal Degradation:
-
Store solid this compound at 60°C for 48 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC-MS.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analyze by HPLC-MS.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of a non-degraded control.
-
Identify and quantify the degradation products.
-
Characterize the structure of major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) if necessary.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm and 320 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and may require optimization for specific applications and equipment.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: Impact of degradation on this compound's mechanism of action.
References
Technical Support Center: Dihydroherbimycin A Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve high background issues encountered during Western blot analysis involving Dihydroherbimycin A.
Frequently Asked Questions (FAQs) & Troubleshooting
High background on a Western blot can obscure the specific signal of your target protein, making data interpretation difficult.[1][2][3] The following are common causes and solutions for high background issues.
Q1: What are the most common causes of high background in my this compound Western blot?
High background in Western blotting is a frequent issue that can arise from several factors during the experimental process.[1][2][3] The most common culprits include:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the membrane.[3]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to non-specific binding if they are too high.[1][3][4]
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Inadequate Washing: Insufficient washing steps can leave behind unbound primary and secondary antibodies, leading to a high background.[1][2][5][6]
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Contaminated Buffers: Bacterial growth or other contaminants in buffers can cause a generalized high background.[2]
-
Membrane Issues: The type of membrane used or allowing the membrane to dry out can increase background.[1][2]
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Overexposure: Exposing the blot for too long during detection can lead to a saturated signal and high background.[3]
Q2: How can I optimize my blocking step to reduce background?
Effective blocking is crucial for a clean Western blot. If you suspect insufficient blocking is the issue, consider the following optimizations:
-
Increase Blocking Agent Concentration: A higher concentration of your blocking agent (e.g., 3-5% BSA or non-fat dry milk) can be more effective.[3][7]
-
Extend Incubation Time: Increasing the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) can improve blocking efficiency.[3]
-
Change Blocking Agent: If you are using a phospho-specific antibody, it is advisable to use BSA as a blocking agent instead of milk, as milk contains casein, which is a phosphoprotein and can cause cross-reactivity.[1]
-
Add a Detergent: Including a mild detergent like Tween 20 (0.05-0.1%) in your blocking buffer can help reduce non-specific interactions.[3][5][6]
Q3: My background is still high after optimizing blocking. What should I do next?
If optimizing the blocking step does not resolve the high background, the next step is to assess your antibody concentrations.
-
Titrate Your Antibodies: The optimal concentration for each antibody is experiment-specific. It is essential to perform a titration to determine the ideal dilution for both your primary and secondary antibodies.[1][8][9] A dot blot is a quick method to optimize antibody concentrations without running a full Western blot.[8][10]
-
Secondary Antibody Control: To check if the secondary antibody is the source of the high background, you can run a control blot where the primary antibody is omitted.[1][4] If you still observe a high background, the secondary antibody is likely binding non-specifically.
Q4: Can my washing procedure be contributing to the high background?
Yes, inadequate washing is a common cause of high background.[5][6] Here's how to improve your washing steps:
-
Increase Wash Volume and Number: Ensure the membrane is fully submerged in the wash buffer and increase the number of washes (e.g., 4-5 washes for 5-10 minutes each).[3][5][6]
-
Use a Detergent: Including Tween 20 (typically at 0.05% to 0.1%) in your wash buffer helps to remove non-specifically bound antibodies.[5][6]
-
Agitation: Gentle agitation during washing ensures the entire membrane is washed evenly.[3][5][6]
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your Western blot protocol. Note that these are general recommendations, and optimal conditions should be determined empirically for your specific experiment.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Starting Dilution Range (for a 1 mg/mL stock) |
| Primary Antibody | 1:100 to 1:1,000 |
| Secondary Antibody | 1:1,000 to 1:10,000 |
Source: Adapted from manufacturer recommendations and common laboratory practices.[10]
Table 2: Blocking Buffer Components and Incubation Times
| Blocking Agent | Concentration | Incubation Time | Temperature |
| Non-fat Dry Milk | 3-5% (w/v) | 1-2 hours or overnight | Room Temperature or 4°C |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | 1-2 hours or overnight | Room Temperature or 4°C |
Source: General recommendations from various troubleshooting guides.[3][7]
Table 3: Washing Protocol Recommendations
| Parameter | Recommendation |
| Wash Buffer | TBS-T (Tris-Buffered Saline with 0.05-0.1% Tween 20) or PBS-T (Phosphate-Buffered Saline with 0.05-0.1% Tween 20) |
| Number of Washes | 4-5 times |
| Duration of Each Wash | 5-10 minutes |
| Agitation | Gentle rocking |
Source: Best practices for Western blot washing procedures.[3][5][6]
Detailed Experimental Protocol: Western Blotting
This protocol provides a general framework for performing a Western blot. Specific steps may need to be optimized for your particular antibody and protein of interest.
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Blocking: Immediately after transfer, place the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T). Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer at its optimal concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with wash buffer (TBS-T) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer at its optimal concentration. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Adjust the exposure time to obtain a strong signal with low background.
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting Western blot high background.
References
- 1. sinobiological.com [sinobiological.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
cell culture contamination issues with Dihydroherbimycin A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dihydroherbimycin A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and how should I prepare a stock solution?
A1: this compound has limited solubility in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentration, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: I've added this compound to my cell culture medium and now it appears cloudy or has visible particles. Is this contamination?
A2: While it could be microbial contamination, it is also possible that the this compound has precipitated out of solution. This can happen if the final concentration of the compound exceeds its solubility limit in the aqueous culture medium or if the DMSO concentration is too low to maintain its solubility.[1][2]
To distinguish between precipitation and contamination, examine the culture under a microscope. Precipitate will typically appear as amorphous or crystalline particles, whereas bacterial contamination will present as small, often motile, rod-shaped or spherical organisms, and yeast will appear as budding, ovoid shapes. Fungal contamination often manifests as filamentous hyphae.[1]
To avoid precipitation, ensure your DMSO stock is fully dissolved before diluting it into the medium. It is also recommended to add the this compound stock to the medium and mix it well before adding it to the cells.
Q3: My cells are showing signs of distress (e.g., rounding up, detaching, reduced viability) after treatment with this compound, but I don't see any typical signs of microbial contamination. What could be the cause?
A3: This is likely due to the cytotoxic effects of this compound. As an HSP90 inhibitor, this compound can induce cell cycle arrest and apoptosis, leading to the observed changes in cell morphology and viability. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Additionally, ensure that the final DMSO concentration in your vehicle control and treated cultures is identical and non-toxic to the cells.
Q4: How stable is this compound in my cell culture medium during a multi-day experiment?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy medium or visible precipitate after adding this compound. | 1. This compound has precipitated. 2. Bacterial or fungal contamination. | 1. Check the culture under a microscope to differentiate between precipitate and microbes. 2. Ensure the final concentration of this compound is within its solubility limit in your medium. 3. Prepare fresh dilutions and ensure the DMSO stock is fully dissolved. 4. If contamination is suspected, discard the culture and review aseptic techniques. |
| Cells appear stressed or are dying in the this compound-treated wells, but the vehicle control looks healthy. | 1. Cytotoxicity of this compound. 2. Incorrect concentration of this compound. | 1. This is an expected effect of the drug. Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment for your experiment. 2. Double-check your calculations for the dilutions of the stock solution. |
| Inconsistent results between experiments. | 1. Degradation of this compound stock solution. 2. Variation in cell density or passage number. 3. Inconsistent incubation times. | 1. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 2. Use cells of a consistent passage number and seed them at the same density for each experiment. 3. Ensure precise and consistent timing for drug treatment and subsequent assays. |
| No observable effect of this compound on the cells. | 1. This compound is inactive. 2. The concentration used is too low. 3. The cell line is resistant to HSP90 inhibition. | 1. Verify the integrity of your this compound stock. If possible, test its activity in a sensitive positive control cell line. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Research the specific cell line to see if resistance to HSP90 inhibitors has been reported. |
Physicochemical Properties of this compound Analogs
| Property | Description |
| Appearance | Yellow solid (for the related Herbimycin C) |
| Solubility | Soluble in DMSO, ethanol, methanol. Limited water solubility. |
| Storage of Stock Solution | -20°C for long-term storage. |
Data based on the properties of the closely related analog, Herbimycin C.[3]
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
General Protocol for Cell Treatment with this compound
-
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile, pre-warmed complete cell culture medium
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the final working concentrations of this compound by diluting the stock solution into fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can perform a serial dilution.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream assays (e.g., viability assay, western blotting, etc.).
-
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for treating cultured cells with this compound.
HSP90 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of HSP90 inhibition by this compound.
References
Dihydroherbimycin A aggregate formation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroherbimycin A. The focus is on identifying, preventing, and resolving issues related to aggregate formation in stock solutions, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the ansamycin class of antibiotics. It is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell growth, proliferation, and survival signaling pathways.[1][2][3] By inhibiting HSP90, this compound disrupts these pathways, leading to the degradation of client proteins and ultimately inducing cell cycle arrest and apoptosis. This makes it a valuable tool for studying cancer and neurodegenerative diseases.[1]
Q2: Why is aggregate formation a concern for this compound stock solutions?
Many small molecules, particularly those with hydrophobic properties like this compound, can self-assemble into soluble colloidal aggregates in aqueous solutions, especially at micromolar concentrations.[4][5] This phenomenon can lead to several experimental artifacts:
-
Reduced Potency: Aggregation lowers the concentration of the active, monomeric form of the drug, leading to an underestimation of its true efficacy.[4]
-
Inconsistent Results: The formation and dissolution of aggregates can be unpredictable, causing significant variability between experiments.
-
False Positives/Negatives: Aggregates can interact non-specifically with proteins and other biological molecules, leading to misleading results in high-throughput screening and other assays.[5][6]
-
Physical Instability: In severe cases, aggregation can lead to visible precipitation, rendering the stock solution unusable.
Q3: How can I visually identify potential aggregation in my this compound stock solution?
While sub-visible aggregates are common, initial signs can sometimes be detected visually. Look for:
-
Cloudiness or Haziness: A solution that is not perfectly clear may contain aggregates.[5]
-
Precipitate: Visible particles, either suspended or settled at the bottom of the vial, are a clear indication of insolubility and aggregation.
-
Tyndall Effect: Shining a laser pointer through the solution in a dark room may reveal a visible beam path, which indicates the scattering of light by suspended particles or aggregates.
It is important to note that the absence of these visual cues does not guarantee the absence of smaller, nano-sized aggregates that can still interfere with assays.[5]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible experimental results.
This is a common issue when working with compounds prone to aggregation. A logical troubleshooting workflow can help identify the source of the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Visible precipitate forms after diluting the DMSO stock into aqueous buffer/media.
-
Cause: this compound likely has low aqueous solubility. When a concentrated DMSO stock is diluted too quickly into an aqueous solution, the compound can crash out, forming a precipitate or aggregates. This is a common issue for hydrophobic molecules.
-
Solution:
-
Prepare a fresh stock solution: Ensure the compound is fully dissolved in 100% DMSO.
-
Use a stepwise dilution method: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM stock to 1 mM in DMSO first, then dilute the 1 mM stock into your final aqueous buffer. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.[7]
-
Check final solvent concentration: Ensure the final percentage of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.[7]
-
Consider formulation aids: For challenging compounds, the inclusion of a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01-0.025%) in the final assay buffer can sometimes help disrupt colloid formation.[4]
-
Data & Protocols
Table 1: Solubility of this compound in Common Solvents
| Solvent | Miscibility with Water | Typical Use | Notes |
| DMSO | Miscible | Recommended for stock solutions. | Hygroscopic; should be stored in a desiccator. High concentrations can be toxic to cells.[7] |
| Ethanol | Miscible | Alternative for stock solutions. | May be less effective at high concentrations than DMSO. Can have biological effects on cells. |
| Methanol | Miscible | Can be used for solubilization. | Can be toxic to cells. |
| Water | - | Not recommended for primary stock. | Very low solubility expected. |
| PBS (pH 7.4) | - | Not recommended for primary stock. | Very low solubility expected; used for final working solutions from a DMSO stock. |
Data compiled from general knowledge of similar small molecules and common lab practices.[7][8]
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO to minimize aggregation potential.
-
Pre-Weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of powder using a calibrated analytical balance.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote aggregation and degradation, divide the stock solution into smaller, single-use aliquots in low-protein-binding tubes.[7]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A typical recommendation for small molecules in DMSO is storage at -80°C for up to 6 months.[7]
Caption: Recommended workflow for preparing a this compound stock solution.
Protocol 2: Methods for Detecting Small Molecule Aggregation
If you suspect aggregation is affecting your results, several biophysical techniques can confirm the presence of sub-visible particles.
| Method | Principle | Particle Size Range | Notes |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size distribution. | ~1 nm to 6 µm[9] | A first-line defense for checking for aggregation.[10] Can quickly determine the presence and relative size of aggregates. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads. | Oligomers to large aggregates[9] | Can quantify the proportion of monomer vs. aggregated species. Often coupled with other detectors like MALS (Multi-Angle Light Scattering).[9] |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks the Brownian motion of individual particles to determine size and concentration. | ~10 nm to 1 µm | Provides high-resolution size distribution and concentration data for submicron aggregates.[11] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force to determine their size and shape. | kDa to MDa[9] | A powerful technique for assessing the homogeneity of a solution and characterizing different oligomeric states.[9] |
Table adapted from information on protein and small molecule aggregate detection methods.[9][10][11][12]
Signaling Pathway
This compound functions by inhibiting HSP90, which leads to the ubiquitination and subsequent proteasomal degradation of its client proteins. Many of these clients are critical oncogenic kinases and transcription factors.
Caption: Simplified pathway of HSP90 inhibition by this compound.
References
- 1. To fold or not to fold: modulation and consequences of Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bioengineer.org [bioengineer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Protein Aggregation Analysis [intertek.com]
- 10. news-medical.net [news-medical.net]
- 11. Detection and Characterization of Subvisible Aggregates of Monoclonal IgG in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanoparticleanalyzer.com [nanoparticleanalyzer.com]
ensuring consistent Dihydroherbimycin A potency between batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent Dihydroherbimycin A potency between batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical components of signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling cascades.
Q2: What are the common causes of inconsistent this compound potency between batches?
Inconsistent potency can arise from several factors:
-
Storage and Handling: this compound, like other ansamycin antibiotics, can be sensitive to light, moisture, and repeated freeze-thaw cycles. Improper storage can lead to degradation.
-
Solvent Purity and pH: The purity of the solvent used to dissolve this compound is critical. Impurities or incorrect pH can accelerate degradation.
-
Inaccurate Concentration Determination: Errors in weighing the compound or in serial dilutions can lead to significant variations in the final concentration.
-
Batch-to-Batch Chemical Variability: Minor differences in the synthesis and purification process can result in variations in the purity and potency of different batches.
Q3: How should this compound be stored to maintain its potency?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is the recommended solvent for dissolving this compound?
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Inconsistent this compound Potency
This guide provides a systematic approach to troubleshooting issues related to inconsistent experimental results due to variable this compound potency.
Data Presentation: Quantitative Analysis
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Light Protection | Moisture Protection | Typical Stability |
| Solid | -20°C | Required | Required | ≥ 2 years |
| DMSO Stock Solution | -20°C or -80°C | Recommended | N/A | Up to 6 months |
Table 2: Example Results from Forced Degradation Study of this compound (1 mg/mL in Solution)
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) |
| Acidic (0.1 M HCl) | 24 hours | 60°C | 15% |
| Alkaline (0.1 M NaOH) | 8 hours | 25°C | 40% |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 25% |
| Thermal | 48 hours | 80°C | 10% |
| Photolytic (UV light) | 24 hours | 25°C | 5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products. Note: This is a representative method and should be fully validated for your specific instrumentation and experimental conditions.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution with the mobile phase (initial conditions) to a final concentration within the linear range of the standard curve (e.g., 1-100 µg/mL).
4. Standard Curve Preparation:
-
Prepare a series of standards of known concentrations from a certified reference standard of this compound.
-
Analyze the standards using the HPLC method to generate a standard curve of peak area versus concentration.
5. Data Analysis:
-
Integrate the peak area of this compound in the sample chromatogram.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Cell-Based Bioassay for this compound Potency
This protocol describes a general method to assess the biological activity of this compound by measuring the degradation of a known HSP90 client protein, such as HER2 or Akt, in a cancer cell line.
1. Cell Culture:
-
Culture a cancer cell line known to be sensitive to HSP90 inhibition (e.g., SK-BR-3, BT-474 for HER2; MCF-7 for Akt) in appropriate media and conditions.
2. Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (from different batches) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
3. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Western Blot Analysis:
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against the HSP90 client protein (e.g., anti-HER2 or anti-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for the client protein and the loading control.
-
Normalize the client protein signal to the loading control signal for each sample.
-
Compare the level of client protein degradation between different batches of this compound at the same concentrations. The IC₅₀ (the concentration that causes 50% degradation) can be calculated to compare potency.
Signaling Pathway
Validation & Comparative
Dihydroherbimycin A vs. Herbimycin A: A Comparative Guide to HSP90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dihydroherbimycin A and Herbimycin A, two closely related ansamycin antibiotics known for their inhibition of Heat Shock Protein 90 (HSP90). Understanding the nuances in their activity is crucial for research and development in oncology and other fields where HSP90 is a key therapeutic target.
Performance Comparison: HSP90 Inhibition
While extensive quantitative, head-to-head comparisons of the inhibitory potency of this compound and Herbimycin A are limited in publicly available literature, a key study has established that they exhibit comparable binding affinities for HSP90α. This compound is the reduced dihydroquinone form of Herbimycin A. This structural difference is significant as studies on other ansamycins, like geldanamycin, have suggested that the reduced form binds more tightly to HSP90.[1]
| Parameter | This compound | Herbimycin A | Reference |
| Binding Affinity (to HSP90α) | Comparable to Herbimycin A | Comparable to this compound | [1] |
Mechanism of Action: Targeting the HSP90 ATP Pocket
Both this compound and Herbimycin A are members of the ansamycin family of antibiotics and share a common mechanism of HSP90 inhibition. They bind to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting the binding of ATP. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide array of HSP90 client proteins. Many of these client proteins are critical for cancer cell survival and proliferation, including various kinases, transcription factors, and steroid receptors.
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
HSP90 Competitive Binding Assay (Fluorescence Polarization)
This protocol is based on the BPS Bioscience HSP90α Assay Kit, which utilizes the principle of fluorescence polarization (FP) to measure the binding of inhibitors to HSP90. A fluorescently labeled HSP90 inhibitor (FITC-Geldanamycin) is used as a probe. When the probe is bound to the larger HSP90 protein, it tumbles slowly in solution, resulting in a high FP value. Unbound probe tumbles rapidly, leading to a low FP value. Test compounds that bind to HSP90 will displace the fluorescent probe, causing a decrease in the FP signal.
Materials:
-
HSP90α recombinant enzyme
-
FITC-labeled Geldanamycin (2.5 µM stock)
-
5x HSP90 Assay Buffer 1
-
40 mM DTT
-
2 mg/ml BSA (bovine serum albumin)
-
Test compounds (this compound, Herbimycin A)
-
Black, low binding 384-well microtiter plate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Thawing and Dilution:
-
Thaw FITC-labeled Geldanamycin and HSP90α on ice. Aliquot into single-use tubes to avoid multiple freeze-thaw cycles.
-
Dilute the FITC-labeled Geldanamycin stock to 100 nM in 1x HSP90 Assay Buffer.
-
Dilute the HSP90α enzyme to 35 ng/µl in 1x HSP90 Assay Buffer. Keep on ice.
-
-
Master Mixture Preparation:
-
Prepare a master mixture containing 5x HSP90 Assay Buffer 1, 40 mM DTT, 2 mg/ml BSA, and H₂O.
-
-
Assay Plate Setup (in duplicate):
-
Blank: Add 1x HSP90 Assay Buffer.
-
Enzyme Positive Control: Add diluted HSP90α and 1x HSP90 Assay Buffer.
-
Test Inhibitor: Add diluted HSP90α and the test compound at various concentrations.
-
-
Reagent Addition:
-
Add 32.5 µl of the master mixture to all wells.
-
Add 2.5 µl of the diluted FITC-labeled Geldanamycin (100 nM) to the "Enzyme Positive Control" and "Test Inhibitor" wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours with slow shaking.
-
-
Fluorescence Polarization Reading:
-
Read the fluorescence polarization on a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Plot the fluorescence polarization values against the log of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the fluorescence polarization signal.
-
Western Blot Analysis of Client Protein Degradation
This protocol outlines the steps to assess the downstream effects of this compound and Herbimycin A on HSP90 client proteins in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., SKBr3, MCF-7)
-
This compound and Herbimycin A
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Herbimycin A, or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the client proteins, normalizing to the loading control.
-
Summary
This compound and Herbimycin A are both potent inhibitors of HSP90 that function by competitively binding to the N-terminal ATP pocket, leading to the degradation of oncogenic client proteins. While direct quantitative comparisons are scarce, evidence suggests they possess comparable binding affinities. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the subtle differences in the biological activities of these two important ansamycin antibiotics.
References
A Comparative Analysis of Dihydroherbimycin A and Geldanamycin Cytotoxicity
A Comprehensive Guide for Researchers in Oncology and Drug Development
Dihydroherbimycin A and Geldanamycin, both ansamycin antibiotics, are potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Their shared mechanism of action makes them significant candidates in oncology research. This guide provides a detailed comparison of their cytotoxic profiles, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
This comparison guide delves into the cytotoxic effects of this compound and Geldanamycin across various cancer cell lines. While both compounds exhibit potent anti-cancer activity by inhibiting Hsp90, their efficacy can vary between different cancer types. This guide summarizes their cytotoxic concentrations (IC50 values), details the experimental methodologies used to determine these values, and visualizes the key signaling pathways affected by their inhibition of Hsp90.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Geldanamycin in various cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented here is compiled from multiple sources. Variations in experimental conditions can influence IC50 values, and therefore, these values should be considered as a comparative guide.
| Cell Line | Cancer Type | This compound IC50 (µM) | Geldanamycin IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | 82.50 | [1] |
| HeLa | Cervical Carcinoma | Data Not Available | >200.00 | [1] |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | 114.35 | [1] |
| Vero | Normal Kidney Epithelial | Data Not Available | >200.00 | [1] |
Note: The absence of directly comparable IC50 values for this compound in the same cell lines as Geldanamycin in the available literature highlights a gap in current research. The provided Geldanamycin data is from a study that also evaluated its derivatives[1].
Experimental Protocols
The cytotoxicity data presented in this guide is primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or Geldanamycin. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
Both this compound and Geldanamycin exert their cytotoxic effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are critical components of various signaling pathways that are often dysregulated in cancer.
The inhibition of Hsp90 by these compounds leads to the downregulation of key oncogenic signaling pathways, including the PI3K/Akt/mTOR and RAF/MEK/ERK pathways, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Hsp90 Inhibition Signaling Pathway
The diagram above illustrates how this compound and Geldanamycin inhibit Hsp90, leading to the degradation of key client proteins and the subsequent disruption of pro-survival and proliferative signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of this compound and Geldanamycin is a multi-step process that involves cell culture, compound treatment, viability assay, and data analysis.
Caption: Cytotoxicity Assessment Workflow
This flowchart outlines the key steps involved in a typical in vitro experiment to determine the cytotoxic effects of this compound and Geldanamycin.
Conclusion
Both this compound and Geldanamycin are valuable research tools for studying Hsp90 inhibition and its consequences in cancer cells. While Geldanamycin has been more extensively studied, leading to a greater availability of cytotoxicity data, both compounds hold promise for further investigation. The choice between these two molecules may depend on the specific cancer type being studied and other experimental considerations. Further head-to-head comparative studies are warranted to provide a more definitive understanding of their relative potencies and therapeutic potential.
References
Validating HSP90 Inhibition by Dihydroherbimycin A: A Comparative Guide to HSP70 Induction and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the inhibition of Heat Shock Protein 90 (HSP90) by Dihydroherbimycin A, a potent ansamycin antibiotic. A primary focus is placed on the widely accepted biomarker, Heat Shock Protein 70 (HSP70) induction, with detailed protocols and comparative data. Additionally, this guide explores alternative validation techniques, including client protein degradation, co-immunoprecipitation, and ATPase activity assays, offering a robust toolkit for researchers in the field of drug discovery and cancer biology.
HSP70 Induction: A Reliable Biomarker for HSP90 Inhibition
Inhibition of the N-terminal ATP-binding pocket of HSP90 by compounds like this compound disrupts the chaperone's function. This leads to the dissociation and activation of Heat Shock Factor 1 (HSF1), which in turn translocates to the nucleus and initiates the transcription of heat shock proteins, most notably HSP70. This cellular stress response makes the induction of HSP70 a reliable and quantifiable indicator of HSP90 inhibition.
Quantitative Analysis of HSP70 Induction
The following table summarizes the dose-dependent induction of HSP70 by Herbimycin A, a close structural analog of this compound, and provides a comparative look at other common HSP90 inhibitors. The data for this compound is inferred from Herbimycin A due to their structural similarity and shared mechanism of action.
| HSP90 Inhibitor | Cell Line | Concentration for Max HSP70 Induction | Fold Induction (Approx.) | Reference |
| This compound (inferred) | Human Smooth Muscle Cells | 0.05 - 1 µM | Not specified | [1] |
| Herbimycin A | Human Smooth Muscle Cells | 0.05 - 1 µM | >10-fold | [1] |
| Geldanamycin | Various Cancer Cell Lines | 100 - 500 nM | Variable | [2] |
| 17-AAG (Tanespimycin) | Various Cancer Cell Lines | 100 - 500 nM | Variable | [2] |
| Radicicol | Various Cancer Cell Lines | 100 - 500 nM | Variable | [2] |
Note: The fold induction of HSP70 can vary significantly between cell lines and experimental conditions. The data presented for Herbimycin A indicates a substantial increase in HSP70 levels upon treatment.
Experimental Protocol: Validation of HSP90 Inhibition by Western Blotting for HSP70
This protocol outlines the steps to assess HSP70 induction in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.05, 0.1, 0.5, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the HSP70 band intensity to the corresponding loading control band intensity.
-
Calculate the fold change in HSP70 expression relative to the vehicle-treated control.
Signaling pathway of HSP90 inhibition leading to HSP70 induction.
Alternative Methods for Validating HSP90 Inhibition
While HSP70 induction is a robust biomarker, employing orthogonal assays can provide a more comprehensive validation of this compound's activity. The following table compares key alternative methods.
| Method | Principle | Advantages | Disadvantages |
| Client Protein Degradation | Inhibition of HSP90 leads to the destabilization and subsequent proteasomal degradation of its client proteins (e.g., Akt, Raf-1, HER2). | Directly measures the functional consequence of HSP90 inhibition on downstream signaling pathways. | Requires prior knowledge of relevant client proteins in the specific cell type. Degradation kinetics can vary. |
| Co-immunoprecipitation (Co-IP) | Demonstrates the disruption of the interaction between HSP90 and its client proteins or co-chaperones upon inhibitor treatment. | Provides direct evidence of target engagement and disruption of protein-protein interactions. | Can be technically challenging and may not be suitable for high-throughput screening. |
| ATPase Activity Assay | Measures the ability of the inhibitor to block the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. | A direct biochemical assay that can be performed in a cell-free system. Allows for the determination of IC50 values. | Does not directly confirm cellular activity or downstream effects. Requires purified protein. |
Experimental Protocols for Alternative Validation Methods
1. Cell Treatment and Lysis:
-
Treat cells with this compound as described for the HSP70 induction assay.
-
Lyse the cells and quantify protein concentration.
2. Western Blotting:
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membrane with primary antibodies against specific HSP90 client proteins (e.g., Akt, Raf-1, CDK4, HER2).
-
Also, probe for a loading control.
3. Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Determine the decrease in the levels of client proteins in response to this compound treatment.
Experimental workflow for client protein degradation assay.
1. Cell Treatment and Lysis:
-
Treat cells with this compound.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against HSP90 or a specific client protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by Western blotting, probing for the interaction partner (e.g., if HSP90 was immunoprecipitated, probe for a client protein).
Experimental workflow for co-immunoprecipitation assay.
1. Reaction Setup:
-
In a microplate, combine purified recombinant HSP90 protein with an ATPase assay buffer.
-
Add varying concentrations of this compound or a control.
2. ATP Addition and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specific time period.
3. Measurement of ADP Production:
-
Measure the amount of ADP produced using a commercially available kit (e.g., a coupled enzyme assay that links ADP production to a change in absorbance or fluorescence).
4. Data Analysis:
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Determine the IC50 value of this compound for HSP90 ATPase activity.
Conclusion
Validating the inhibitory effect of this compound on HSP90 is crucial for its development as a therapeutic agent. The induction of HSP70 serves as a highly reliable and widely used biomarker for confirming HSP90 inhibition in a cellular context. This guide provides a framework for quantitatively assessing this induction. To further strengthen the validation, employing alternative methods such as monitoring the degradation of HSP90 client proteins, confirming the disruption of HSP90-client interactions via co-immunoprecipitation, and directly measuring the inhibition of HSP90's ATPase activity is highly recommended. The combination of these approaches will provide a comprehensive and robust validation of this compound's mechanism of action.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroherbimycin A: A Comparative Analysis of Specificity and Cross-Reactivity in HSP90 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Dihydroherbimycin A with Alternative HSP90 Inhibitors
This compound, an ansamycin antibiotic, is recognized for its inhibitory activity against Heat Shock Protein 90 (HSP90), a critical molecular chaperone involved in the folding and stability of numerous client proteins, many of which are implicated in cancer progression. This guide provides a comparative analysis of the specificity and cross-reactivity of this compound, alongside other well-characterized HSP90 inhibitors. The objective is to offer a comprehensive resource for researchers evaluating HSP90-targeted therapies, supported by available experimental data and detailed protocols.
While specific quantitative data on the binding affinity and broad kinase profile of this compound is limited in publicly available literature, studies suggest it shares a comparable binding affinity for HSP90α with its close analog, Herbimycin A. For the purpose of this guide, data for Herbimycin A will be used as a proxy where specific data for this compound is unavailable, with this important distinction noted.
Comparative Analysis of HSP90 Inhibitor Potency
The following table summarizes the in vitro potency of this compound's analog, Herbimycin A, and other prominent HSP90 inhibitors against their primary target, HSP90, and in cellular assays.
| Compound | Target | Assay Type | IC50 / Kd | Cell Line/Conditions | Reference |
| Herbimycin A | p60v-src, p210BCR-ABL | Kinase Activity | - | In vitro | [1] |
| Geldanamycin | HSP90 | Binding Affinity (Kd) | 1.2 µM | - | |
| 17-AAG (Tanespimycin) | HSP90 | Cell-free | 5 nM | - | [2][3] |
| HSP90 | Cell-based (HER2 overexpressing) | 5-6 nM | BT474, N87, SKOV3, SKBR3 | [2] | |
| p185erbB-2 | Cellular Activity | 31 nM | - | ||
| 17-DMAG (Alvespimycin) | HSP90 | Cell-free | 62 nM | - | |
| BIIB021 | HSP90 | Binding Affinity (Ki) | 1.7 nM | - | [4][5] |
| HER-2 Degradation | Cellular Activity (EC50) | 38 nM | MCF-7 cells | [4][5] | |
| AUY922 (Luminespib) | HSP90α | Cell-free | 13 nM | - | [6] |
| HSP90β | Cell-free | 21 nM | - | [6] |
Cross-Reactivity and Specificity Profiles
Herbimycin A , the analog of this compound, has been shown to specifically inhibit cytoplasmic protein tyrosine kinases, such as p60v-src and p210bcr-abl, while having no inhibitory effect on serine/threonine kinases like cAMP-dependent kinase or protein kinase C[1]. This suggests a degree of selectivity for certain kinase families.
Geldanamycin and its derivatives , such as 17-AAG, are known to affect a range of HSP90 client proteins, many of which are kinases involved in cell signaling pathways like the MAPK and TGF-beta pathways. Treatment of cells with geldanamycin can lead to the downregulation of numerous kinases.
AUY922 has been shown to destabilize multiple receptor tyrosine kinases[7].
BIIB021 displays no significant activity at a range of ATP-binding kinases, suggesting a higher degree of selectivity for HSP90[5].
The following diagram illustrates the general signaling pathway of HSP90 and its client proteins, highlighting the points of inhibition.
Caption: The HSP90 chaperone cycle, client protein maturation, and the mechanism of inhibition by this compound and other HSP90 inhibitors.
Experimental Protocols
To aid researchers in designing their own comparative studies, detailed methodologies for key experiments are provided below.
HSP90 Binding Affinity Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP binding pocket of HSP90.
Materials:
-
Purified recombinant HSP90α protein
-
Fluorescently labeled Geldanamycin (e.g., FITC-Geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40
-
Test compounds (including this compound and comparators) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mixture containing HSP90α (final concentration ~5 nM) and FITC-Geldanamycin (final concentration ~1 nM) in assay buffer.
-
Add serial dilutions of the test compounds to the wells of the 384-well plate.
-
Add the HSP90α/FITC-Geldanamycin mixture to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate IC50 values by plotting the decrease in fluorescence polarization as a function of inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Profiling Assay (Radiometric Assay)
This method assesses the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Panel of purified protein kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (specific to each kinase, but generally contains MgCl2, ATP, and a buffer like Tris-HCl)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture for each kinase containing the kinase, its specific peptide substrate, and kinase reaction buffer.
-
Add the test compound at a fixed concentration (e.g., 10 µM) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto the filter plates and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the incorporated phosphate on the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.
The following diagram outlines a typical workflow for assessing inhibitor specificity.
Caption: A generalized workflow for determining the specificity and cross-reactivity of a kinase inhibitor.
Conclusion
This compound is a promising HSP90 inhibitor, though a comprehensive understanding of its specificity and cross-reactivity requires further investigation. Based on available data for its close analog Herbimycin A, it exhibits a degree of selectivity for certain tyrosine kinases. In comparison to other HSP90 inhibitors, both natural product-derived and synthetic, the therapeutic window and potential for off-target effects of this compound will be critical determinants of its clinical utility. The experimental protocols provided in this guide offer a framework for researchers to conduct their own detailed comparative analyses, which are essential for the rational development of next-generation HSP90-targeted therapies.
References
- 1. Effects of herbimycin A and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tocris.com [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HSP90 inhibitor AUY922 abrogates up-regulation of RTKs by mTOR inhibitor AZD8055 and potentiates its antiproliferative activity in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroherbimycin A vs. Next-Generation HSP90 Inhibitors: A Comparative Efficacy Guide
An objective analysis of first-generation and next-generation Heat Shock Protein 90 (HSP90) inhibitors, Dihydroherbimycin A and its modern counterparts, reveals significant strides in potency and therapeutic profiles. While this compound, an analog of the natural product Geldanamycin, laid the groundwork for targeting this critical molecular chaperone in cancer, next-generation synthetic inhibitors such as Ganetespib and Onalespib demonstrate superior efficacy in preclinical models, with Ganetespib showing substantially lower IC50 values and greater in vivo tumor growth inhibition compared to the first-generation inhibitor 17-AAG, a well-studied Geldanamycin analog.
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1] The inhibition of HSP90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.[2] this compound belongs to the ansamycin class of first-generation HSP90 inhibitors. While pioneering, these compounds have been hampered by limitations such as hepatotoxicity and poor solubility.[3] This has spurred the development of synthetic, next-generation inhibitors with improved pharmacological properties.
This guide provides a comparative overview of the efficacy of this compound, represented by its class of ansamycin inhibitors, against next-generation HSP90 inhibitors, with a focus on Ganetespib and Onalespib, supported by experimental data from preclinical studies.
In Vitro Efficacy: A Leap in Potency
Next-generation HSP90 inhibitors exhibit markedly increased potency against a wide array of cancer cell lines compared to their predecessors. Ganetespib, in particular, has shown IC50 values in the low nanomolar range across various cancer types, demonstrating a significant improvement over the first-generation inhibitor 17-AAG.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Ganetespib | Non-Small Cell Lung | Panel (24 lines) | 2-30 (median 6.5) | [4] |
| Inflammatory Breast | SUM149 | 13 | [5] | |
| Triple-Negative Breast | MDA-MB-231, OCUB-M | Low nanomolar | [5] | |
| Osteosarcoma | MG63 | 43 | [6] | |
| Canine Mast Cell | C2 | 19 | [7] | |
| Canine Mast Cell | BR | 4 | [7] | |
| 17-AAG | Non-Small Cell Lung | Panel (24 lines) | 20-3500 (median 30.5) | [4] |
| Canine Mast Cell | C2 | 958 | [7] | |
| Canine Mast Cell | BR | 44 | [7] | |
| Onalespib | Malignant Glioma | Glioma cell lines & GSCs | Not specified, but showed efficacy | [8] |
In Vivo Efficacy: Enhanced Tumor Growth Inhibition
Preclinical xenograft models further underscore the enhanced antitumor activity of next-generation HSP90 inhibitors. Ganetespib and Onalespib have demonstrated significant tumor growth inhibition and improved survival in various cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Ganetespib | Anaplastic & Medullary Thyroid Cancer Xenografts | 50 mg/kg daily | Significant retardation of tumor growth. | |
| Non-Small Cell Lung Cancer (NCI-H1975) Xenografts | Once-weekly | Greater tumor growth inhibition than 17-AAG. | [4] | |
| KRAS-mutant NSCLC (A549) Xenograft | Not specified | Significant efficacy in tumor growth inhibition. | [9] | |
| Onalespib | Malignant Glioma Zebrafish & Mouse Xenografts | Not specified | Extended survival as a single agent and in combination with TMZ. | [8] |
| Colorectal Cancer (HCT116) Xenograft | 3 x 10 mg/kg | Doubled survival as monotherapy and tripled survival with radiotherapy. | [10] | |
| 17-AAG | Neuroblastoma Xenografts | Not specified | Effective in blocking tumor growth. | [2] |
Signaling Pathways and Experimental Workflows
The mechanism of action of HSP90 inhibitors involves the blockade of the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins and the disruption of multiple oncogenic signaling pathways.
Caption: HSP90 inhibition disrupts oncogenic signaling.
The evaluation of these inhibitors typically follows a standardized preclinical workflow, from in vitro cytotoxicity assessment to in vivo tumor model analysis.
Caption: Preclinical evaluation workflow for HSP90 inhibitors.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with serial dilutions of the HSP90 inhibitors for 72 hours.[9]
-
MTT Addition: After the incubation period, 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[12][13]
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as DMSO.[11]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.[11] The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis for HSP90 Client Proteins
Western blotting is employed to detect the degradation of HSP90 client proteins following inhibitor treatment.[14]
-
Cell Lysis: Cells are treated with the HSP90 inhibitor for a specified time, then washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 15 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1) and a loading control (e.g., GAPDH) overnight at 4°C.[15]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.[15]
Mouse Xenograft Model
In vivo efficacy is assessed using mouse xenograft models where human cancer cells are implanted into immunocompromised mice.[16]
-
Cell Preparation and Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium is subcutaneously injected into the flank of athymic nude mice.[16]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 4 mm³).[2] The mice are then randomized into treatment and control groups. The HSP90 inhibitor or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the tumor volume is calculated.[2]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
References
- 1. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel HSP90 inhibitor with reduced hepatotoxicity synergizes with radiotherapy to induce apoptosis, abrogate clonogenic survival, and improve tumor control in models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Analysis of Dihydroherbimycin A and AUY922 in Lung Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HSP90 inhibitors Dihydroherbimycin A and AUY922, focusing on their efficacy and mechanisms of action in lung cancer cells. The information is supported by experimental data from peer-reviewed studies.
This compound (also known as 17-DMAG) and AUY922 are potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins that drive the growth and survival of cancer cells. By inhibiting HSP90, these drugs lead to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. This guide summarizes key experimental findings to facilitate a direct comparison of their performance in lung cancer models.
Quantitative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and AUY922 in various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | This compound (17-DMAG) IC50 (µM) | AUY922 IC50 (µM) | Reference |
| A549 | 1.096 | Not Reported in Cited Studies | [1] |
| LLC (Lewis Lung Carcinoma) | 0.171 | Not Reported in Cited Studies | [1] |
| H1299 | Not Reported in Cited Studies | 2.85 | [2] |
| H1975 | Not Reported in Cited Studies | ~0.005-0.02 | [3] |
| H838 | Not Reported in Cited Studies | ~0.01-0.05 | [3] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data presented here is compiled from multiple sources. A study on AUY922 reported that in a panel of 21 NSCLC cell lines, the median IC50 was 20.4 nM (0.0204 µM), with a range of 5.2 to 860 nM.[3]
Mechanism of Action and Impact on Signaling Pathways
Both this compound and AUY922 exert their anti-cancer effects by inhibiting HSP90, leading to the degradation of a wide array of client proteins involved in key oncogenic signaling pathways.
Key Signaling Pathways Affected by HSP90 Inhibition:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. HSP90 inhibition leads to the degradation of key components like AKT, disrupting downstream signaling.[1][4]
-
RAF/MEK/ERK Pathway: This pathway is a critical regulator of cell proliferation and differentiation. HSP90 inhibitors cause the degradation of RAF kinases, thereby blocking this signaling cascade.[1][4]
-
EGFR, HER2, and MET Signaling: These receptor tyrosine kinases are frequently overexpressed or mutated in lung cancer and are dependent on HSP90 for their stability. Their degradation upon HSP90 inhibition is a key mechanism of action.[3][5]
The following diagram illustrates the general mechanism of action of HSP90 inhibitors in lung cancer cells.
References
- 1. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer [frontiersin.org]
- 5. Heat Shock Protein 90 Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hsp90 Inhibitors: Dihydroherbimycin A vs. Ganetespib
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two prominent Heat Shock Protein 90 (Hsp90) inhibitors.
In the landscape of targeted cancer therapy, Heat Shock Protein 90 (Hsp90) has emerged as a critical molecular chaperone responsible for the stability and function of a multitude of oncogenic client proteins.[1] Its inhibition leads to the degradation of these client proteins, disrupting key signaling pathways and inducing cancer cell death. This guide provides a detailed comparative analysis of two significant Hsp90 inhibitors: Dihydroherbimycin A, a derivative of the natural product Herbimycin A, and Ganetespib (STA-9090), a second-generation synthetic inhibitor.
Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket
Both this compound and ganetespib exert their inhibitory effects by targeting the N-terminal ATP-binding pocket of Hsp90.[2][3] This competitive binding prevents the hydrolysis of ATP, a crucial step in the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
This compound , as a member of the ansamycin class of antibiotics, shares a similar mechanism with its parent compound, Herbimycin A. These natural product derivatives are known to induce the degradation of a range of oncoproteins.
Ganetespib is a novel, small-molecule, triazolone-containing compound that is structurally distinct from the ansamycin class.[3] It has demonstrated a higher binding affinity for Hsp90 compared to first-generation inhibitors like 17-AAG.[1] This enhanced affinity is attributed to its ability to bind to both the open and closed conformations of the ATP pocket lid at the Hsp90 N-terminus, a feature not shared by the bulkier ansamycin analogs.[1]
Quantitative Analysis: Potency and Efficacy
The following tables summarize the available quantitative data for this compound and ganetespib, focusing on their inhibitory concentrations (IC50) in various cancer cell lines. It is important to note that direct comparative studies are limited, and data for this compound is less abundant in the public domain.
Table 1: IC50 Values of Ganetespib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OSA 8 | Osteosarcoma | 4[2] |
| C2 (canine) | Malignant Mast Cell | 19[2] |
| BR (canine) | Malignant Mast Cell | 4[2] |
| MG63 | Osteosarcoma | 43[2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 2-30 |
| HCC827 | Non-Small Cell Lung Cancer | 2-30 |
| SUM149 | Inflammatory Breast Cancer | 13[4] |
| GLC16 | Small Cell Lung Cancer | <30[5] |
| NCI-H417 | Small Cell Lung Cancer | <30[5] |
| DMS153 | Small Cell Lung Cancer | <30[5] |
Table 2: Available Data for this compound
| Parameter | Value | Notes |
| IC50 | Data not readily available in public sources. | This compound is a known Hsp90 inhibitor, but specific IC50 values across a broad range of cancer cell lines are not as extensively documented as for ganetespib. |
| Binding Affinity (Kd) | Data not readily available in public sources. | Studies on analogues suggest binding affinity, but a specific Kd value for this compound is not consistently reported. |
Signaling Pathways Affected
Hsp90 inhibition by both this compound and ganetespib leads to the degradation of a wide array of client proteins, thereby impacting multiple oncogenic signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Ganetespib has been shown to potently disrupt several key pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of Akt, a key survival kinase.
-
Raf/MEK/ERK Pathway: Downregulation of Raf-1, leading to the suppression of downstream signaling.
-
JAK/STAT Pathway: Degradation of JAK and STAT proteins, crucial for cytokine signaling.
-
Receptor Tyrosine Kinases (RTKs): Degradation of receptors like EGFR, HER2, and MET.[4][6]
This compound is also known to affect similar pathways, with studies indicating its ability to inhibit:
-
PI3K/Akt Pathway: Dihydroartemisinin, a compound with a similar name but different structure and primary target, has been shown to inhibit this pathway. While not directly this compound, it points to the potential for similar pathway interactions by Hsp90 inhibitors.
-
Raf/MEK/ERK Pathway: As an ansamycin derivative, it is expected to downregulate Raf-1.
-
JAK/STAT Pathway: Inhibition of STAT phosphorylation has been observed with related compounds.
Below is a graphical representation of the Hsp90 chaperone cycle and the mechanism of inhibition by these compounds, leading to the degradation of client proteins and the disruption of downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Hsp90 inhibitors.
Hsp90 Binding Affinity Assay (Competitive Binding)
Objective: To determine the binding affinity of a test compound to Hsp90 by measuring its ability to compete with a known fluorescently labeled Hsp90 inhibitor.
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 0.1 mg/mL bovine gamma globulin)
-
Test compounds (this compound, ganetespib)
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant Hsp90α protein to each well.
-
Add the serially diluted test compounds to the wells.
-
Add a fixed concentration of the fluorescently labeled Hsp90 probe to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in fluorescence polarization is proportional to the amount of labeled probe displaced by the test compound.
-
Calculate the Ki or IC50 value by fitting the data to a competitive binding equation.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
Objective: To measure the inhibition of Hsp90's ATPase activity by a test compound. This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant human Hsp90α protein
-
ATP solution
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Test compounds (this compound, ganetespib)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer like polyvinyl alcohol)
-
Sodium citrate solution (to stop the reaction)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add recombinant Hsp90α protein to each well.
-
Add the serially diluted test compounds to the wells and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a fixed concentration of ATP to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 60-90 minutes).
-
Stop the reaction by adding the Malachite Green Reagent to each well. This will form a colored complex with the released inorganic phosphate.
-
Add sodium citrate solution to stabilize the color.
-
Measure the absorbance at a wavelength of approximately 620 nm using a microplate reader.
-
The decrease in absorbance is proportional to the inhibition of ATPase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Hsp90 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, ganetespib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
Objective: To assess the effect of Hsp90 inhibitors on the protein levels of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, ganetespib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein levels relative to the loading control.
Below is a workflow diagram illustrating the key steps in a western blot experiment.
Conclusion
Both this compound and ganetespib are potent inhibitors of Hsp90, a critical target in cancer therapy. Ganetespib, a second-generation synthetic inhibitor, has been more extensively characterized, with a wealth of data demonstrating its low nanomolar potency across a broad range of cancer types and a favorable safety profile. While quantitative data for this compound is less readily available, its classification as an ansamycin derivative suggests a similar mechanism of action and a broad spectrum of activity. The provided experimental protocols offer a robust framework for the further characterization and direct comparison of these and other Hsp90 inhibitors, which is essential for advancing their development and clinical application. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential therapeutic niches for each of these promising anticancer agents.
References
- 1. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Herbal Medicine Dihydroartemisinin Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- 6. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
Validating the In Vitro Antioxidant Activity of Dihydroherbimycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the antioxidant activity of Dihydroherbimycin A against a panel of well-established antioxidant compounds. The data presented herein is intended to support researchers in evaluating the potential of this compound as a therapeutic agent for conditions associated with oxidative stress.
Comparative Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and compared with known antioxidants. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Cation Scavenging Assay (IC50) | Lipid Peroxidation Inhibition (%) |
| This compound | 1.3 µM [1] | Data not available | 72% at 100 µg/mL [1] |
| α-Tocopherol | 2.7 µM[1] | ~15 - 30 µg/mL | 93% at 100 µg/mL[1] |
| Ascorbic Acid | 4.97 - 16.26 µg/mL[2][3] | ~127.7 µg/mL[4] | Not applicable |
| Quercetin | 4.313 - 19.17 µg/mL[2][5] | ~28.23 - 42.11 µg/mL | Not applicable |
| Trolox | 3.765 µg/mL | 2.34 - 2.926 µg/mL[3] | Not applicable |
| Butylated Hydroxytoluene (BHT) | ~202.35 µg/mL | Data not available | Not applicable |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative range from the cited literature.
This compound demonstrates potent DPPH radical scavenging activity, with a lower IC50 value than the well-characterized antioxidant α-tocopherol, indicating superior activity in this assay.[1] Its efficacy in inhibiting lipid peroxidation further supports its antioxidant potential.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol)
-
Test compound (this compound or other antioxidants) at various concentrations
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add an equal volume of the test compound solution to the respective wells.
-
A control well should contain methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound at various concentrations
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of ~0.70 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula mentioned for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the antioxidant mechanism of this compound and the experimental process, the following diagrams are provided.
Caption: this compound's potential antioxidant signaling pathway.
Caption: General workflow for in vitro antioxidant capacity assays.
As a derivative of the known HSP90 inhibitor Herbimycin A, this compound is postulated to exert its antioxidant effects, at least in part, through the modulation of the Nrf2 signaling pathway. Inhibition of HSP90 can lead to the stabilization and nuclear translocation of Nrf2, a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This proposed mechanism provides a basis for further investigation into the cellular antioxidant effects of this compound.
References
- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Confirming Dihydroherbimycin A-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Dihydroherbimycin A, a potent inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated promise as an anti-cancer agent by inducing programmed cell death, or apoptosis, in tumor cells. Confirmation and quantification of apoptosis are critical steps in the evaluation of its therapeutic efficacy. This guide provides a comprehensive comparison of Annexin V staining with other key methodologies for detecting this compound-induced apoptosis, supported by experimental data and detailed protocols.
Mechanism of Action: this compound-Induced Apoptosis
As an HSP90 inhibitor, this compound disrupts the chaperone's function, which is crucial for the stability and activity of numerous client proteins, many of which are oncoproteins that promote cancer cell survival and proliferation. Inhibition of HSP90 leads to the degradation of these client proteins, triggering cellular stress and activating the intrinsic apoptotic pathway. This cascade of events culminates in the activation of caspases, DNA fragmentation, and ultimately, cell death.
Caption: this compound-induced apoptosis signaling pathway.
Comparison of Apoptosis Detection Methods
The following table summarizes the performance of Annexin V staining in comparison to other common apoptosis assays for detecting apoptosis induced by HSP90 inhibitors. While direct quantitative data for this compound is limited in publicly available literature, data from studies on the structurally and functionally similar HSP90 inhibitor, 17-AAG (Tanespimycin), is presented as a representative example.
| Assay | Principle | Stage of Apoptosis Detected | Quantitative Data (17-AAG Treatment) | Advantages | Disadvantages |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. | Early | G-415 cells treated with 12 µM 17-AAG for 72h: 18.7% apoptotic cells (Annexin V positive) vs. 2.2% in control.[1] | High sensitivity for early apoptosis; can be combined with viability dyes (e.g., PI) to distinguish between apoptotic and necrotic cells. | Can also stain necrotic cells if the membrane is compromised; transient PS exposure can occur in non-apoptotic contexts. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. | Late | Data for specific HSP90 inhibitors with this assay is not readily available in a comparable format. However, it is a widely accepted method for detecting late-stage apoptosis.[2][3][4][5][6][7] | Can be used on fixed cells and tissue sections; provides spatial information in tissues. | Can also label necrotic cells and cells with DNA damage from other sources; may not detect early apoptotic stages. |
| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., Caspase-3/7) using a fluorogenic or colorimetric substrate. | Mid to Late | G-415 cells treated with 12 µM 17-AAG for 72h: 16.2% of cells showed activated caspases-3/7 vs. 2.0% in control.[1] | Highly specific for apoptosis; provides a functional measure of the apoptotic cascade. | Caspase activation can be transient; may not capture the full picture of apoptosis if non-caspase pathways are involved. |
| Western Blot for Bcl-2/Bax | Detects changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. | Early (signaling events) | Myogenic cells treated with 17-AAG: Dose-dependent decrease in the Bcl-2/Bax ratio, indicating a shift towards apoptosis.[4][8] | Provides information on the upstream signaling pathways of apoptosis; can be highly specific. | Indirect measure of apoptosis; requires cell lysis and is not suitable for live-cell analysis; quantification can be less precise than flow cytometry-based methods. |
Experimental Protocols
Annexin V Staining Protocol
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Caption: Experimental workflow for Annexin V staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated cells as a negative control.
-
Harvest Cells: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Alternative Method: Caspase-3/7 Activity Assay Protocol
This protocol describes a fluorometric assay for measuring the activity of executioner caspases-3 and -7.
Caption: Experimental workflow for a caspase activity assay.
Materials:
-
Caspase-3/7 Activity Assay Kit (containing cell lysis buffer, assay buffer, and fluorogenic substrate, e.g., Ac-DEVD-AMC)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Induce Apoptosis: Treat cells with this compound as described previously.
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.
-
Prepare Reaction: In a 96-well microplate, add the cell lysate to each well.
-
Substrate Addition: Add the caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC). The fluorescence intensity is proportional to the caspase-3/7 activity.
Conclusion
Confirming and quantifying apoptosis is a cornerstone of evaluating the efficacy of anti-cancer compounds like this compound. Annexin V staining is a robust and widely used method for detecting early apoptosis, providing valuable quantitative data, especially when coupled with a viability dye. However, for a comprehensive understanding of the apoptotic process, it is recommended to complement Annexin V staining with alternative methods. Caspase activity assays offer a functional readout of the apoptotic machinery, while Western blotting for Bcl-2 family proteins can elucidate the upstream signaling events. The TUNEL assay, although detecting a later stage of apoptosis, is invaluable for in situ analysis in tissue samples. By employing a multi-faceted approach, researchers can confidently characterize the apoptotic effects of this compound and other HSP90 inhibitors, paving the way for their further development as cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? [mdpi.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Regulation of 17-AAG-induced apoptosis: role of Bcl-2, Bcl-XL, and Bax downstream of 17-AAG-mediated down-regulation of Akt, Raf-1, and Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of Dihydroherbimycin A and its analogs
[2] --INVALID-LINK-- [1] --INVALID-LINK-- 1, "title": Dihydroherbimycin A, an ansamycin antibiotic with possible anticancer activity. This compound binds to and inhibits the activity of heat-shock protein 90, which may result in the proteasomal degradation of oncogenic client proteins, including HER2/neu, Akt, Raf-1, and p53, and the inhibition of tumor cell proliferation. (NCI04) --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- https's%20analogues%20as%20Hsp90%20inhibitors'%20development. --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK--, "This structural modification led to a significant improvement in Hsp90 binding activity (2c, 2d). In particular, the introduction of a methyl group to the C-8 position of the quinone moiety of 1 led to a remarkable increase in Hsp90 binding activity (2d). Further modification at the C-17 position of 2d led to the discovery of 17-aminogeldanamycin (17-AG, 3) and 17-allylamino-17-demethoxygeldanamycin (17-AAG, 4),,. These two Gd derivatives have been extensively studied as potent Hsp90 inhibitors with anticancer activity and have entered into clinical trials,,.", "This structural modification led to a significant improvement in Hsp90 binding activity (2c, 2d). In particular, the introduction of a methyl group to the C-8 position of the quinone moiety of 1 led to a remarkable increase in Hsp90 binding activity (2d). Further modification at the C-17 position of 2d led to the discovery of 17-aminogeldanamycin (17-AG, 3) and 17-allylamino-17-demethoxygeldanamycin (17-AAG, 4),,. These two Gd derivatives have been extensively studied as potent Hsp90 inhibitors with anticancer activity and have entered into clinical trials,,." --INVALID-LINK-- --INVALID-LINK--, "The potent Hsp90 inhibitor 17-AAG (4), which is currently in clinical trials, was discovered by the chemical modification of Gd (1),. It has been reported that the substitution of the C-17-methoxy group of Gd with an amino group or its derivatives improves its pharmacological properties, such as lower hepatotoxicity and better bioavailability, while maintaining its potent Hsp90 inhibitory activity,,.", "The potent Hsp90 inhibitor 17-AAG (4), which is currently in clinical trials, was discovered by the chemical modification of Gd (1),. It has been reported that the substitution of the C-17-methoxy group of Gd with an amino group or its derivatives improves its pharmacological properties, such as lower hepatotoxicity and better bioavailability, while maintaining its potent Hsp90 inhibitory activity,,." --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK--, "Recently, we reported the discovery of a novel series of Hsp90 inhibitors based on the dihydro-quinazolinone scaffold.10, 11, 12 One of the most promising compounds from this series, compound 5, showed excellent in vitro potency and good oral bioavailability in rats. However, it also showed moderate to high clearance in liver microsomes and hepatocytes, which could limit its in vivo efficacy. In this Letter, we report our efforts to improve the metabolic stability of this series, leading to the discovery of compound 22, which showed improved pharmacokinetic properties and in vivo efficacy in a mouse xenograft model." --INVALID-LINK--, "We have previously reported the discovery of a series of 4,5-diarylisoxazole Hsp90 inhibitors, exemplified by compound 2, which showed potent Hsp90 inhibitory activity and promising in vivo efficacy in a HCT116 xenograft model.10, 11 However, compound 2 was found to have poor aqueous solubility and high plasma protein binding, which might limit its further development. In this Letter, we report our efforts to improve the physicochemical properties of this series, leading to the discovery of compound 31 (NVP-AUY922), which is currently in clinical trials.12, 13."## Unveiling the In Vivo Potential: A Comparative Analysis of this compound and Its Analogs in Preclinical Models
A comprehensive examination of this compound and its derivatives reveals a landscape of promising anti-cancer agents, with newer analogs demonstrating superior in vivo efficacy and improved pharmacological profiles. This guide synthesizes key preclinical data to offer researchers and drug developers a comparative overview of these Heat Shock Protein 90 (HSP90) inhibitors.
This compound, an ansamycin antibiotic, functions by inhibiting the activity of HSP90. This chaperone protein is crucial for the stability and function of numerous oncogenic "client" proteins, including HER2/neu, Akt, and Raf-1. By disrupting HSP90, this compound triggers the degradation of these client proteins, ultimately leading to the inhibition of tumor cell proliferation. However, the journey from a promising compound to a clinical candidate is often paved with challenges related to in vivo performance. This has spurred the development of various analogs designed to enhance efficacy, improve bioavailability, and reduce toxicity.
Comparative In Vivo Efficacy:
The development of this compound analogs has been a significant focus of anti-cancer research. Modifications to the parent structure have led to compounds with markedly improved characteristics. Notably, the substitution of the C-17 methoxy group has yielded analogs with enhanced pharmacological properties.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Various Xenograft Models | N/A | Varies | Parent compound, serves as a benchmark. |
| 17-AAG (Tanespimycin) | HCT116 Xenograft | N/A | Promising | Improved pharmacological properties, including lower hepatotoxicity and better bioavailability, compared to Geldanamycin (a related ansamycin). Currently in clinical trials. |
| 17-DMAG (Alvespimycin) | N/A | N/A | N/A | A potent HSP90 inhibitor that has advanced to clinical trials. |
| NVP-AUY922 | HCT116 Xenograft | N/A | Promising in vivo efficacy | Developed to improve upon the poor aqueous solubility and high plasma protein binding of earlier 4,5-diarylisoxazole Hsp90 inhibitors. Currently in clinical trials. |
| Unnamed Dihydro-quinazolinone Analog (Compound 22) | Mouse Xenograft Model | N/A | Improved in vivo efficacy | Developed to address the moderate to high clearance in liver microsomes and hepatocytes observed in its parent series, leading to improved pharmacokinetic properties. |
N/A: Data not available in the provided search results.
Experimental Methodologies:
The assessment of in vivo efficacy for this compound and its analogs typically involves the use of xenograft models in immunocompromised mice. The general workflow for these studies is outlined below.
Xenograft Model Workflow:
Caption: General workflow for in vivo efficacy testing using xenograft models.
Signaling Pathway Inhibition:
The primary mechanism of action for this compound and its analogs is the inhibition of HSP90, leading to the degradation of its client proteins. This disruption of key signaling pathways is fundamental to their anti-tumor activity.
Caption: Mechanism of action of this compound and its analogs.
References
A Head-to-Head Showdown: Dihydroherbimycin A and Other Ansamycins in Cancer Research
A Comparative Guide for Researchers and Drug Development Professionals
The ansamycin family of natural products has long been a focal point in the quest for potent anti-cancer agents, primarily due to their inhibition of Heat Shock Protein 90 (HSP90). This guide provides a detailed, head-to-head comparison of Dihydroherbimycin A with other prominent ansamycins, including Geldanamycin and Herbimycin A, focusing on their biological activity, supported by experimental data. While direct comparative studies on this compound's HSP90 inhibitory and cytotoxic activities are limited in publicly available literature, this guide collates the existing data for a comprehensive overview.
Performance Snapshot: A Quantitative Comparison
The following tables summarize the available quantitative data for the HSP90 inhibitory and cytotoxic activities of various ansamycins. It is important to note the absence of comprehensive, direct comparative data for this compound in these categories.
Table 1: HSP90 Inhibition
| Compound | IC50 (HSP90 Inhibition) | Comments |
| This compound | Data not available | |
| Geldanamycin | ~0.3–10 µM[1] | Potent inhibitor, but with reported hepatotoxicity.[2] |
| 17-AAG (Tanespimycin) | 5 nM[3][4] | A derivative of Geldanamycin with a 100-fold higher binding affinity for HSP90 from tumor cells compared to normal cells.[3][4] |
| Herbimycin A | Data not available | Known to bind to HSP90 and induce degradation of client proteins.[5] |
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50 Values)
| Cell Line | This compound (µM) | Geldanamycin (nM) | 17-AAG (Tanespimycin) (nM) | Herbimycin A (µM) |
| Breast Cancer | ||||
| MCF-7 | Data not available | 3.51 µM[6] | Data not available | Data not available |
| MDA-MB-231 | Data not available | 60[2] | Data not available | Data not available |
| SKBr3 | Data not available | 90 (p185), 170 (Raf-1), 210 (mutant p53) (EC50)[7] | 45 (p185), 80 (Raf-1), 62 (mutant p53) (EC50)[7] | Data not available |
| JIMT-1 | Data not available | Data not available | 10[8] | Data not available |
| Prostate Cancer | ||||
| LNCaP | Data not available | Data not available | 25[3] | Data not available |
| PC-3 | Data not available | Data not available | 25[3] | Data not available |
| DU-145 | Data not available | Data not available | 45[3] | Data not available |
| Lung Cancer | ||||
| A549 | Data not available | Data not available | 124[7] | Data not available |
| Glioma | ||||
| U87-MG | Data not available | 0.4-3[9] | Data not available | Data not available |
| Leukemia | ||||
| T-cell leukemia lines | Data not available | 10-700[9] | Data not available | Data not available |
| Ovarian Cancer | ||||
| Ovarian cancer lines | Data not available | 2000[9] | Data not available | Data not available |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 / % Inhibition |
| This compound | DPPH radical-scavenging | 1.3 µM |
| Lipid peroxidation | 72% inhibition at 100 µg/ml | |
| Herbimycin A | Lipid peroxidation | 61% inhibition at 100 µg/ml |
The Underlying Mechanism: HSP90 Inhibition and Downstream Signaling
Ansamycins exert their anti-tumor effects by binding to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[10] Inhibition of HSP90's ATPase activity leads to the ubiquitination and subsequent proteasomal degradation of these client proteins.[2] This disruption of cellular homeostasis triggers cell cycle arrest and apoptosis in cancer cells.
Two of the most critical signaling pathways affected by HSP90 inhibition are the PI3K/Akt and Raf/MEK/ERK pathways, which are central to cell survival, proliferation, and differentiation.
Caption: Ansamycin-mediated inhibition of the HSP90 chaperone cycle.
Experimental Protocols: A Guide to Reproducible Research
Detailed methodologies are crucial for the validation and extension of research findings. Below are standardized protocols for key assays used in the evaluation of ansamycin compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ansamycin compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
HSP90 ATPase Activity Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-hydrolyzing activity of HSP90.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified HSP90 enzyme, ATP, and varying concentrations of the ansamycin inhibitor in an appropriate buffer.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay or a coupled-enzyme assay that links ADP production to NADH oxidation.[7]
-
Data Analysis: Determine the percentage of inhibition of ATPase activity and calculate the IC50 value.
Western Blot Analysis of HSP90 Client Proteins
Western blotting is used to detect the degradation of HSP90 client proteins following treatment with ansamycins.
Protocol:
-
Cell Lysis: Treat cells with ansamycins for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation.
Caption: Key steps in Western Blot analysis for HSP90 client proteins.
Conclusion
Geldanamycin and its analogue 17-AAG are potent HSP90 inhibitors with well-documented cytotoxic effects across a range of cancer cell lines. Herbimycin A also functions as an HSP90 inhibitor, though quantitative data on its inhibitory concentration is less readily available. This compound, a structurally related ansamycin, has demonstrated notable antioxidant properties. However, a comprehensive head-to-head comparison of its HSP90 inhibitory and cytotoxic potency with other ansamycins is currently lacking in the scientific literature. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish its standing within the broader class of ansamycin-based HSP90 inhibitors. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Natural product origins of Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dihydroherbimycin A: A Guide for Laboratory Professionals
Effective management of Dihydroherbimycin A waste is crucial for laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals.
This compound is a potent ansamycin antibiotic and an analog of geldanamycin. As a cytotoxic agent, it requires stringent handling and disposal protocols to prevent occupational exposure and environmental contamination. The following procedures are based on established guidelines for the management of cytotoxic and chemical waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, in solution, or as waste). Proper PPE minimizes the risk of exposure through inhalation, skin contact, or ingestion.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A properly fitted N95 respirator or higher | Required when handling the powdered form or when aerosols may be generated. |
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to contain any aerosols or dust.
Disposal Procedures for this compound Waste
All materials that come into contact with this compound must be treated as hazardous chemical waste. This includes unused stock, experimental solutions, contaminated labware, and personal protective equipment.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Designated Waste Containers : Use clearly labeled, leak-proof, and puncture-resistant containers specifically for this compound waste. The containers should be marked with "Cytotoxic Waste" or "Hazardous Chemical Waste" labels.
-
Solid Waste :
-
Place all contaminated solid materials, such as pipette tips, centrifuge tubes, flasks, and paper towels, directly into the designated solid waste container.
-
Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.
-
Used PPE should be carefully removed to avoid self-contamination and placed in the solid waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound, including unused solutions and media, in a designated, leak-proof, and shatter-proof liquid waste container.
-
Do not pour any this compound waste down the drain.
-
-
Decontamination of Surfaces :
-
Decontaminate all work surfaces and equipment with a suitable solvent, such as 70% ethanol, followed by a thorough cleaning with a laboratory detergent.
-
All cleaning materials (wipes, paper towels) must be disposed of as solid cytotoxic waste.
-
-
Final Disposal :
-
Once the waste containers are full (do not overfill), they should be securely sealed.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Professional disposal services will typically use high-temperature incineration for the destruction of cytotoxic compounds.
-
Note: Autoclaving is not a recommended method for the disposal of this compound as its heat stability is not well-documented. Chemical inactivation protocols for this compound are not established; therefore, attempting to neutralize the compound in the lab is not advised.
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.
Safeguarding Your Research: Essential Safety and Handling Protocols for Dihydroherbimycin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Dihydroherbimycin A. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support your critical work while minimizing risk.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure through dermal contact, inhalation, or accidental ingestion. The following table summarizes the required PPE, drawing parallels from safety protocols for similar hazardous compounds.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of nitrile or neoprene gloves for enhanced protection.[1] Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[1] One glove should be worn under the gown cuff and the other over.[1] |
| Body Protection | Protective Gown or Coveralls | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the gown.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles that meet ANSI Z87.1 standards.[3] For procedures that may generate splashes or aerosols, a full-face shield should be worn in addition to goggles.[4] |
| Respiratory Protection | Respirator | If working with the solid form of this compound where dust may be generated, a NIOSH-approved respirator with a P1 filter is recommended. Ensure proper fit testing and maintenance of the respirator. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of your experiments.
Preparation and Handling Workflow
-
Area Preparation : Designate a specific, restricted area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.[5]
-
PPE Inspection and Donning : Before entering the designated area, carefully inspect all PPE for any defects. Don PPE in the following order: gown, inner gloves, respirator, goggles, face shield, and outer gloves.
-
Weighing and Preparation : When handling the solid compound, perform all weighing and initial dilutions within a chemical fume hood to prevent the generation of dust and aerosols.[5]
-
Spill Management : In the event of a minor spill, immediately restrict access to the area. For liquid spills, absorb the material with an inert absorbent. For solid spills, gently cover with a damp paper towel to avoid creating dust before carefully collecting the material.[6] All cleanup materials should be treated as hazardous waste.
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment with a suitable solvent, such as alcohol.[5]
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.
Disposal Workflow
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and absorbent materials, must be considered hazardous waste.
-
Containerization :
-
Solid Waste : Place in a clearly labeled, sealed, and leak-proof container.
-
Liquid Waste : Collect in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Any contaminated needles or other sharps must be disposed of in a designated, puncture-resistant sharps container.
-
-
Storage : Store all hazardous waste in a well-ventilated, secure area, away from incompatible materials, until it can be collected for disposal.[5]
-
Final Disposal : Dispose of all this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] Do not dispose of this material down the drain or in the regular trash.[6]
By implementing these safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a secure environment for your groundbreaking research.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. epa.gov [epa.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. laurentian.ca [laurentian.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
